Author: BenchChem Technical Support Team. Date: March 2026
[label="Actin Dynamics", fillcolor="#F1F3
Fig 1. Logical flow of PARP/ROCK dual inhibition by isoquinolin-1-one derivatives.
Synthetic Workflows: Late-Stage Functionalization
To leverage 8-Bromo-5-chloroisoquinolin-1(2H)-one in SAR campaigns, the 8-bromo position is typically subjected to Suzuki-Miyaura cross-coupling.
Causality of Reagent Selection: The 8-position is highly sterically hindered due to the adjacent lactam carbonyl. Standard palladium catalysts (e.g., Pd(PPh3)4) often fail or result in protodehalogenation. Therefore, Pd(dppf)Cl2 is selected. The bidentate dppf ligand possesses a large bite angle (approx. 99°), which accelerates the notoriously slow reductive elimination step in hindered systems, driving the catalytic cycle forward[1].
Fig 2. Catalytic cycle for the late-stage Suzuki-Miyaura functionalization at C-8.
This protocol incorporates an internal standard and a negative control to ensure the integrity of the kinetic data and rule out false positives from transition-metal-free SNAr.
Preparation: In a Schlenk flask, combine 8-Bromo-5-chloroisoquinolin-1(2H)-one (1.0 eq, 0.5 mmol), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq).
Internal Standard Addition: Add exactly 0.1 eq of biphenyl as an inert internal standard for precise HPLC conversion tracking.
Control Setup: In a parallel vial, set up an identical reaction excluding the Pd(dppf)Cl2 catalyst (Negative Control).
Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H2O (4:1, 5 mL). Subject the flask to three freeze-pump-thaw cycles to strictly eliminate oxygen, preventing homocoupling of the boronic acid.
Reaction: Heat the mixture to 90°C under an argon atmosphere.
Validation & Quenching: After 4 hours, sample 10 µL from both the main reaction and the control. Dilute in MeCN and analyze via LC-MS.
Validation Check: The control must show 0% product. The main reaction conversion is quantified against the biphenyl peak area.
Workup: Once >95% conversion is validated, cool to room temperature, filter through a Celite pad to remove Pd black, extract with EtOAc, and purify via flash chromatography.
Biological Validation & Assay Systems
Once functionalized, the derivatives must be evaluated for target engagement. The following protocol outlines a self-validating biochemical assay for PARP1 inhibition.
Causality of Assay Design: Measuring PARP activity requires detecting the poly(ADP-ribosyl)ation of target proteins. Using a biotinylated NAD+ substrate allows for highly sensitive chemiluminescent detection via Streptavidin-HRP, avoiding the regulatory and safety burdens of radioisotope (32P-NAD+) assays.
Plate Preparation: Utilize a 96-well plate pre-coated with histones.
Control Establishment (Critical):
Blank (Background): Buffer only, no PARP1 enzyme. Validates the stringency of the washing steps.
Reference Standard: Recombinant PARP1 + 10 nM Olaparib. Validates the dynamic range and sensitivity of the specific enzyme batch[2].
Compound Incubation: Add the synthesized 8-aryl-5-chloroisoquinolin-1(2H)-one derivatives (in a 10-point dose-response dilution series) to the wells. Add recombinant human PARP1 enzyme and incubate for 10 minutes at room temperature to allow equilibrium binding.
Reaction Initiation: Add a reaction mixture containing activated DNA (to stimulate PARP1) and biotinylated NAD+. Incubate for 1 hour.
Washing & Detection: Wash the plate 3x with PBS-T. Add Streptavidin-HRP and incubate for 30 minutes. Wash 4x with PBS-T.
Readout: Add ECL (Enhanced Chemiluminescence) substrate and read the luminescence on a microplate reader. Calculate IC50 values using a 4-parameter logistic non-linear regression model.
Conclusion
8-Bromo-5-chloroisoquinolin-1(2H)-one is far more than a simple heterocyclic building block; it is a rationally designed starting point for polypharmacological drug discovery. By understanding the causality behind its structural features—the hydrogen-bonding lactam, the lipophilic 5-chloro, and the synthetically versatile 8-bromo group—researchers can systematically construct highly potent PARP and kinase inhibitors. Adhering to the self-validating synthetic and biological protocols outlined above ensures that SAR data generated from this scaffold is both robust and reproducible.
References
Dual Inhibitors of PARPs and ROCKs
ACS Omega
URL:[Link]
Dual Inhibitors of PARPs and ROCKs (ACS Source)
ACS Omega
URL:[Link]
5-Aminoisoquinolin-1-one (5-AIQ), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases (PARPs)
SciSpace
URL:[Link]
Engineering Halogenated Isoquinoline Scaffolds: A Deep Dive into 8-Bromo-5-chloroisoquinolin-1(2H)-one and its Precursor (CAS 927801-25-0)
Executive Summary In the landscape of modern drug discovery, halogenated heterocycles serve as critical "privileged scaffolds." Specifically, 8-Bromo-5-chloroisoquinoline (CAS 927801-25-0) [1] and its oxidized lactam der...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, halogenated heterocycles serve as critical "privileged scaffolds." Specifically, 8-Bromo-5-chloroisoquinoline (CAS 927801-25-0) [1] and its oxidized lactam derivative, 8-Bromo-5-chloroisoquinolin-1(2H)-one , are highly sought-after building blocks. This technical guide provides an in-depth analysis of the structural rationale, orthogonal reactivity, and step-by-step synthetic methodologies required to harness these scaffolds. By understanding the causality behind their chemical behavior, medicinal chemists can leverage these molecules for late-stage functionalization, particularly in the development of ATP-competitive inhibitors.
Structural Rationale: The Power of Dual Halogenation
The strategic placement of halogens on the isoquinoline/isoquinolinone core is not arbitrary; it is a calculated design choice that dictates both chemical reactivity and pharmacological binding logic.
C8-Bromine (The Reactive Handle): Bromine at the C8 position exhibits a significantly weaker carbon-halogen bond compared to chlorine. This makes the C8 site highly susceptible to oxidative addition by Palladium(0) catalysts. Consequently, it serves as the primary site for late-stage fragment evolution via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.
C5-Chlorine (The Lipophilic Anchor): The C5-chlorine is electronically deactivated towards cross-coupling under standard conditions, providing orthogonal chemoselectivity. Pharmacologically, the chlorine atom acts as a stable, lipophilic anchor designed to fill deep hydrophobic pockets within target proteins, enhancing both binding affinity and metabolic stability against cytochrome P450 oxidation[2].
The 1(2H)-one Lactam Motif: The conversion of the isoquinoline core to an isoquinolin-1(2H)-one introduces a critical hydrogen bond donor (N-H) and acceptor (C=O). This lactam motif is a classic bioisostere for the adenine ring of ATP, allowing the scaffold to anchor deeply into ATP-binding sites[3].
Pharmacological logic of the 8-Bromo-5-chloroisoquinolin-1(2H)-one scaffold in drug design.
Mechanistic Applications in Drug Discovery
The 8-bromo-5-chloroisoquinolin-1(2H)-one scaffold has demonstrated profound utility in the development of antibacterial agents. A landmark application is its use in targeting the GyrB/ParE ATP-binding sites of bacterial DNA gyrase and topoisomerase IV[2].
As detailed by researchers in the Journal of Medicinal Chemistry (), the isoquinoline core acts as a minimal binding motif[3]. The lactam core hydrogen-bonds with the conserved aspartate network in the GyrB pocket, while the C5-chlorine occupies a lipophilic sub-pocket. The C8-bromine allows chemists to append various ethyl urea substituents, optimizing the compound to combat fluoroquinolone-resistant strains like MRSA and VRE[2].
Synthetic Methodologies: A Self-Validating Protocol
The transformation of 8-Bromo-5-chloroisoquinoline (CAS 927801-25-0) to 8-Bromo-5-chloroisoquinolin-1(2H)-one requires a precise, three-step sequence: N-oxidation, Reissert-Henze-type chlorination, and acidic hydrolysis.
Step 1: N-Oxidation
Causality: To functionalize the C1 position, the isoquinoline nitrogen must first be oxidized. m-Chloroperoxybenzoic acid (mCPBA) transfers an oxygen atom to the nitrogen lone pair, creating an N-oxide that activates the adjacent C1 carbon for nucleophilic attack.
Dissolve 8-Bromo-5-chloroisoquinoline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.
Add mCPBA (1.2 eq) portion-wise to prevent thermal runaway.
Stir at room temperature for 12 hours. Monitor via TLC until the starting material is consumed.
Quench with saturated aqueous Na2S2O3 to destroy excess oxidant, followed by saturated NaHCO3 to neutralize the m-chlorobenzoic acid byproduct.
Extract with DCM, dry over Na2SO4, and concentrate to yield the isoquinoline N-oxide intermediate.
Step 2: C1-Chlorination via POCl3
Causality: Phosphorus oxychloride (POCl3) acts as both an activating agent and a chloride source[4]. The N-oxide oxygen attacks the electrophilic phosphorus, forming a highly reactive chloroiminium intermediate. A chloride ion then attacks the C1 position, followed by the elimination of the phosphate leaving group, restoring aromaticity.
Suspend the crude N-oxide in neat POCl3 (10.0 eq).
Heat the mixture to reflux (105 °C) under an inert argon atmosphere for 4 hours.
Cool the reaction to room temperature and carefully pour the mixture over crushed ice to quench excess POCl3 (Caution: Highly exothermic).
Neutralize the aqueous phase with NH4OH to pH 8 and extract with ethyl acetate.
Purify via silica gel chromatography to isolate 1,5-dichloro-8-bromoisoquinoline.
Step 3: Acidic Hydrolysis to the Lactam
Causality: The C1-chlorine is highly activated due to the adjacent nitrogen. Acidic hydrolysis replaces the chlorine with a hydroxyl group. The resulting 1-hydroxyisoquinoline rapidly tautomerizes to the thermodynamically favored 1(2H)-one (lactam) form.
Dissolve 1,5-dichloro-8-bromoisoquinoline in a 1:1 mixture of 1,4-dioxane and 2N HCl.
Heat the solution to 90 °C for 8 hours.
Cool to room temperature; the product, 8-Bromo-5-chloroisoquinolin-1(2H)-one, will typically precipitate as a solid.
Filter the precipitate, wash with cold water and diethyl ether, and dry under vacuum.
Synthetic workflow from CAS 927801-25-0 to 8-Bromo-5-chloroisoquinolin-1(2H)-one.
Quantitative Data Summaries
To aid in experimental design, the physicochemical properties and chemoselective reactivity profiles of the scaffold are summarized below.
Table 1: Physicochemical Properties of Scaffolds
Property
8-Bromo-5-chloroisoquinoline
8-Bromo-5-chloroisoquinolin-1(2H)-one
CAS Number
927801-25-0
N/A (Derivative)
Molecular Formula
C9H5BrClN
C9H5BrClNO
Molecular Weight
242.50 g/mol
258.50 g/mol
Hydrogen Bond Donors
0
1 (N-H)
Hydrogen Bond Acceptors
1 (N)
1 (C=O)
Primary Utility
Precursor, N-alkylation target
Kinase/GyrB ATP-competitive inhibitor
Table 2: Chemoselectivity Profile in Cross-Coupling Reactions
Reaction Type
Catalyst System
C8-Bromine Reactivity
C5-Chlorine Reactivity
Suzuki-Miyaura
Pd(dppf)Cl2, K2CO3, 80°C
High (>90% conversion)
Negligible (<5% conversion)
Buchwald-Hartwig
Pd2(dba)3, XPhos, Cs2CO3
High (Primary amines)
Low (Requires forcing conditions)
Sonogashira
Pd(PPh3)2Cl2, CuI, TEA
Moderate to High
Negligible
References
8-Bromo-5-chloroisoquinoline | CAS 927801-25-0 . American Elements. Available at:[Link]
Discovery and Optimization of Isoquinoline Ethyl Ureas as Antibacterial Agents . Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
8-Bromo-5-chloroisoquinolin-1(2H)-one vs. 8-Bromo-5-chloroisoquinolin-1-ol: A Technical Guide to Lactam-Lactim Tautomerism
Executive Summary Isoquinolin-1-ones are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors and PARP inhibitors. A critical, yet often under-characterized, aspect of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Isoquinolin-1-ones are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors and PARP inhibitors. A critical, yet often under-characterized, aspect of these molecules is their ability to undergo lactam-lactim tautomerism. For the specific halogenated derivative 8-bromo-5-chloroisoquinolin-1(2H)-one (lactam form) and its tautomer 8-bromo-5-chloroisoquinolin-1-ol (lactim form), this dynamic equilibrium dictates the molecule's physicochemical properties, solubility, and receptor-binding profile.
This whitepaper provides an in-depth mechanistic analysis of this tautomeric system, detailing the electronic causality behind the equilibrium, presenting quantitative spectroscopic markers, and establishing self-validating experimental protocols for tautomer quantification.
The Mechanistic Basis of Isoquinolinone Tautomerism
Lactam-lactim tautomerism is a specialized subset of amide-imidol tautomerism characterized by the migration of a hydron (proton) between a nitrogen atom and an oxygen atom within a cyclic system[1]. In the case of 8-bromo-5-chloroisoquinolinone, this involves the relocation of the proton from the N-2 position to the O-1 position, accompanied by the rearrangement of the electronic structure from a localized amide to a conjugated imidic acid (enol-like) system[2].
The Causality of Halogen Substitution
The specific substitution pattern of this molecule—a chlorine atom at the 5-position and a bromine atom at the 8-position—exerts profound electronic and steric effects on the tautomeric equilibrium:
Inductive Effects (-I): Both halogens are strongly electron-withdrawing. They decrease the overall electron density of the aromatic ring, which subsequently increases the acidity of the lactam N-H proton. This heightened acidity lowers the activation energy barrier for proton transfer compared to an unsubstituted isoquinolin-1-one.
Peri-Interactions: The bulky bromine atom at the 8-position is in close spatial proximity to the 1-position (carbonyl/hydroxyl). In the lactam form, electrostatic repulsion between the electron-rich bromine and the carbonyl oxygen lone pairs can induce subtle geometric strain. Tautomerization to the lactim form allows the resulting hydroxyl group to rotate, potentially minimizing this peri-repulsion and altering the thermodynamic baseline of the molecule.
Logical framework of 8-bromo-5-chloroisoquinolinone tautomeric equilibrium and environmental drivers.
Environmental Drivers: Solvent and State Dependencies
The chemical equilibrium between the keto (lactam) and enol (lactim) isomers is thermodynamically driven and highly sensitive to the dielectric constant of the surrounding medium[3].
Polar Solvents (e.g., Water, DMSO): In polar aprotic or highly polar protic solvents, the highly dipolar lactam form is stabilized via strong solvent-solute interactions (hydrogen bond acceptance). Literature on related 3-hydroxyisoquinolines confirms that the lactam tautomer overwhelmingly predominates in aqueous or highly polar media[4].
Non-Polar Solvents (e.g., Chloroform, Diethyl Ether): In non-hydroxylic, non-polar solvents, the solvent fails to stabilize the strong dipole of the lactam. Consequently, the equilibrium shifts toward the less polar lactim form, which can also be stabilized by the extended
Because the energy barrier for the interconversion between lactam-lactim tautomers is relatively high on the spectroscopic timescale, the process is slow enough to be amenable to direct analytical characterization[3]. The table below summarizes the expected quantitative markers for differentiating the two forms based on foundational tautomerism studies[5][6].
Analytical Marker
8-Bromo-5-chloroisoquinolin-1(2H)-one (Lactam)
8-Bromo-5-chloroisoquinolin-1-ol (Lactim)
1H NMR Shift
~11.0 - 12.0 ppm (N-H, broad singlet)
~13.0 - 14.0 ppm (O-H, broad singlet)
13C NMR Shift
~160 - 165 ppm (C=O, ketonic carbon)
~150 - 155 ppm (C-OH, enolic carbon)
FTIR Dominant Band
~1640 - 1670 cm⁻¹ (Strong C=O stretch)
~3300 cm⁻¹ (O-H), ~1600 cm⁻¹ (C=N)
Preferred Environment
Solid state, Polar aprotic solvents (DMSO)
Non-polar solvents (CHCl3, Ethers)
Receptor Binding Profile
Hydrogen bond donor (N-H) and acceptor (C=O)
Hydrogen bond donor (O-H) and acceptor (N)
Self-Validating Experimental Protocols
To accurately quantify the tautomeric ratio (
) for drug formulation or binding assays, researchers must utilize self-validating analytical workflows.
Step-by-step experimental workflow for the quantification of lactam-lactim tautomeric ratios.
Protocol 1: NMR-Based Quantification of
Causality: Nuclear Magnetic Resonance (NMR) is ideal for this analysis because the distinct local environments of the keto and enol protons result in easily identifiable, separate chemical shifts[3].
Solvent Preparation: Prepare two 10 mM solutions of 8-bromo-5-chloroisoquinolinone: one in a non-polar solvent (CDCl₃) and one in a polar aprotic solvent (DMSO-d₆).
Spectral Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra at 298 K. Ensure a relaxation delay (D1) of at least 5 seconds to allow for accurate quantitative integration.
Signal Integration: Identify the N-H proton (~11.5 ppm) and the O-H proton (~13.5 ppm). Integrate these specific signals to calculate the percent composition of each constitutional isomer[3][6].
Validation Checkpoint (Self-Validating System): Perform a Variable Temperature (VT) NMR sweep from 298 K to 348 K. Logic: If the isolated N-H and O-H peaks broaden and begin to coalesce upon heating, it mathematically validates that the two species are in dynamic chemical exchange (tautomerism). If the peaks remain sharp and distinct regardless of temperature, the signals represent static structural impurities, and the sample must be re-purified.
Protocol 2: Solid-State vs. Solution-State FTIR Validation
Causality: While NMR requires dissolution, FTIR can probe the molecule in its solid state, where the lactam form typically dominates due to intermolecular hydrogen-bonded dimer formation.
Solid-State Prep: Prepare a standard KBr pellet containing 1% w/w of the compound.
Solution-State Prep: Prepare a 50 mM solution of the compound in anhydrous CHCl₃ using a liquid cell with NaCl windows.
Spectral Acquisition: Scan both samples from 4000 to 400 cm⁻¹ using a resolution of 4 cm⁻¹.
Validation Checkpoint (Self-Validating System): Compare the C=O stretch (~1650 cm⁻¹) across both spectra. Logic: If the intense C=O peak observed in the solid state diminishes in the CHCl₃ solution while a new C=N stretch (~1600 cm⁻¹) and a broad O-H stretch (~3300 cm⁻¹) emerge, the system self-validates the solvent-driven thermodynamic shift from lactam to lactim.
Conclusion
The tautomerism of 8-bromo-5-chloroisoquinolin-1(2H)-one is not a mere structural curiosity; it is a dynamic property governed by halogen-induced electronic effects and solvent polarity. Because the lactam and lactim forms present entirely different hydrogen bond donor/acceptor faces to biological targets, rigorous quantification of this equilibrium using self-validating NMR and FTIR protocols is a mandatory step in rational drug design.
"The tautomerism of 3-hydroxyisoquinolines - Journal of the Chemical Society B", rsc.org,[https://vertexaisearch.cloud.google.
"Tautomerism Detected by NMR | Encyclopedia MDPI", encyclopedia.pub,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9kDXZMJpytswxooY-_Sut0ZHk2VOxXLzxgCh3P8d2GjXYVGoU9P5x1e6BGEo5O7tdyihz1FUmg3Iwh3jjMGSo98ymn0ucUYCsPSAqVTtHvk45gI69ckm29SR_eKI=]
"Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR", thermofisher.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdAgHOBy8Nzty5gAi33iB4iRpa-fqEs08_V2W5FXP_0GC-7qkzTyFnYv8NiKm3lDruwJZ6HgxFnuLpecdz1pZ438-JrWAJ2CW6We8C8OnbHaU6nG6w6ptA8rhqc8zZ_rN9x2v9Jk0GfXaDN4IdDYHIMFvFOvhhcmsJKF-XCUxIHkQw3Yqd1ZRj7QgMVKjwBcGVhUSRXvDTpuqZZQO6moNiDrYC_VoZPzg_dodWfZRZmdHQ_5SroRNyt8qyW4ntEwg=]
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Precision Tools for Kinase and PARP Targeting: A Guide to Halogenated Isoquinolinone Building Blocks
Executive Summary The isoquinolin-1(2H)-one scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinct from its aromatic isoquinoline cousin due to the presence of a lactam core.[1] This struc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The isoquinolin-1(2H)-one scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinct from its aromatic isoquinoline cousin due to the presence of a lactam core.[1] This structural feature confers unique hydrogen-bonding capabilities and metabolic stability profiles essential for targeting kinases (e.g., ROCK, JNK) and DNA repair enzymes (e.g., PARP).
This technical guide focuses on halogenated isoquinolinone building blocks —specifically 4-bromo and 6/7-halo derivatives—as critical entry points for late-stage diversification.[1] By leveraging the orthogonal reactivity of the halogen handle and the lactam nitrogen, researchers can rapidly access diverse chemical space.
The Isoquinolinone Advantage: Structural Logic
Unlike the fully aromatic isoquinoline, the isoquinolin-1(2H)-one (isocarbostyril) scaffold possesses a fixed tautomeric lactam form in solution.[1] This provides a built-in hydrogen bond donor (N-H) and acceptor (C=O), mimicking the nicotinamide moiety found in essential cofactors like NAD+.
Reactivity & Functionalization Map
The scaffold offers three distinct vectors for modification, each serving a specific role in drug design:
N-2 Position: Tolerates alkylation/arylation to tune solubility and lipophilicity.
C-3/C-4 Positions: The "enamide-like" character allows for electrophilic substitution (halogenation) and subsequent cross-coupling.[1]
Benzenoid Ring (C5-C8): Modifications here often dictate potency and selectivity via steric clashes or hydrophobic interactions within the binding pocket.[1]
Figure 1: Reactivity hotspots of the isoquinolinone scaffold. The C-4 halogen serves as the primary handle for library generation.[1]
Key Building Blocks: The Halogenated Cores
4-Bromoisoquinolin-1(2H)-one[1][2]
Role: The "Gateway" block. The C-4 bromide is highly reactive in Pd-catalyzed cross-couplings (Suzuki, Sonogashira), allowing for the installation of biaryl or heterobiaryl systems common in kinase inhibitors.[1]
Synthesis Logic: Direct bromination of isoquinolinone is possible but often requires careful control to avoid over-bromination. Alternatively, cyclization of 2-alkynylbenzyl azides provides high regiocontrol.[1]
6-Chloro/Bromo-isoquinolin-1(2H)-one[1]
Role: The "Selectivity" block.[2][3] Halogens at the C-6 or C-7 positions are typically introduced de novo from halogenated benzoic acid precursors.[1] They are less reactive than C-4 halogens, allowing for sequential functionalization strategies (e.g., functionalizing C-4 first, then C-6).[1]
Comparative Reactivity Data
Position
Halogen
Preferred Reaction
Typical Conditions
C-4
Br/I
Suzuki-Miyaura
Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C
C-4
Br/I
Sonogashira
Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, RT
C-6/7
Cl/Br
Buchwald-Hartwig
Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100°C
N-2
(H)
Alkylation
R-X, NaH or K₂CO₃, DMF, RT
Synthetic Strategies: Accessing the Core
Strategy A: De Novo Cyclization (High Regiocontrol)
For complex substitution patterns, constructing the ring is superior to functionalizing it. A robust method involves the Pd-catalyzed cyclization of 2-alkynylbenzyl azides or benzamides.[1]
Mechanism:
Formation of a ketenimine intermediate.
Nucleophilic attack by the internal nitrogen.
Depending on conditions (solvent/additive), the pathway diverges to form either the isoquinoline or the isoquinolinone.
For rapid access to C-4 analogues, direct halogenation of the parent isoquinolinone is efficient.[1]
Figure 2: Workflow for accessing functionalized isoquinolinone building blocks. Path A is preferred for generating library cores.
Case Study: PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib and Rucaparib rely on a pharmacophore that mimics the nicotinamide pocket of NAD+.[1] The isoquinolinone scaffold is a premier bioisostere for this purpose.
Pharmacophore: The lactam (NH-C=O) binds to the Gly863 and Ser904 residues in the PARP active site.[1]
Optimization: A C-4 substituent (often a bulky aryl or heteroaryl group) extends into the hydrophobic pocket, improving potency and selectivity over other PARP isoforms.[1]
Experimental Protocol: Synthesis of 4-Bromoisoquinolin-1(2H)-one
Based on verified methodologies [1, 5].
This protocol describes the regioselective bromination of isoquinolin-1(2H)-one.[1][4] This method is self-validating via the disappearance of the C-4 proton signal in 1H NMR (approx.[1] δ 7.2 ppm).
Setup: Charge a round-bottom flask with isoquinolin-1(2H)-one and MeCN. Stir until a suspension or partial solution is formed.
Addition: Add NBS portion-wise over 15 minutes at room temperature. Rationale: Controlled addition prevents the formation of di-bromo byproducts.[1]
Reaction: Stir the mixture at room temperature for 2-4 hours. The suspension typically clears and then may reprecipitate the product.
Validation (TLC): Monitor consumption of starting material (Rf ~0.3) and formation of product (Rf ~0.4).
Workup: Dilute the reaction mixture with cold water (3x volume). The product, 4-bromoisoquinolin-1(2H)-one, will precipitate as a white/off-white solid.[1]
Purification: Filter the solid, wash with cold water and cold diethyl ether. Dry under vacuum.
Biological activity of 5-chloro-8-bromo isoquinolinone derivatives
An In-Depth Technical Guide to the Biological Activity of 5-Chloro-8-Bromo Isoquinolinone Derivatives Abstract The isoquinolinone scaffold represents a privileged structure in medicinal chemistry, forming the core of num...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Biological Activity of 5-Chloro-8-Bromo Isoquinolinone Derivatives
Abstract
The isoquinolinone scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Halogenation of this scaffold is a well-established strategy to modulate pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive analysis of the potential biological activities of 5-chloro-8-bromo isoquinolinone derivatives. While direct literature on this specific substitution pattern is emerging, this document synthesizes data from structurally related isoquinolines, isoquinolinones, and halogenated quinolines to build a predictive profile of its therapeutic potential. We will delve into key activity areas, including oncology, neuroprotection, and anti-inflammatory effects, supported by mechanistic insights, detailed experimental protocols, and proposed structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.
Introduction: The Isoquinolinone Core and the Role of Halogenation
Isoquinoline and its oxidized form, isoquinolinone, are bicyclic heterocyclic scaffolds that are central to a wide array of natural alkaloids and synthetic compounds with significant pharmacological value.[1] Their rigid structure provides a robust framework for presenting functional groups in a well-defined three-dimensional space, enabling precise interactions with biological targets.
The strategic placement of halogen atoms, such as chlorine and bromine, on this core is a cornerstone of modern drug design. Halogens can profoundly influence a molecule's properties by:
Modulating Lipophilicity: Enhancing the ability to cross cellular membranes.
Forming Halogen Bonds: Acting as specific hydrogen bond acceptors to enhance binding affinity with target proteins.
Altering Electronic Properties: Influencing the pKa and reactivity of the scaffold.
The specific 5-chloro-8-bromo substitution pattern is of particular interest, combining the effects of two different halogens at key positions on the benzenoid ring, suggesting a high potential for potent and selective biological activity.
Proposed Synthetic Strategy
The synthesis of specifically substituted isoquinolines often involves multi-step processes.[2] While a definitive published route for 5-chloro-8-bromo isoquinolinone may not be widely available, a plausible synthetic pathway can be proposed based on established organometallic and halogenation chemistries. A potential strategy could begin with isoquinoline, involving sequential directed bromination and chlorination, followed by oxidation or amidation to form the isoquinolinone ring.[2][3]
Caption: A plausible multi-step synthetic route to the target compound.
Primary Biological Activity: Anticancer Potential
The most extensively documented activity for the broader class of isoquinolinone derivatives is in oncology.[1][4][5] The 5-chloro-8-bromo substitution pattern is hypothesized to enhance these effects through improved target binding and cellular uptake.
Mechanism of Action 1: PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerases (PARPs), particularly PARP1, are critical enzymes in the DNA damage response (DDR). They act as sensors for DNA single-strand breaks (SSBs), binding to the damaged site and synthesizing poly(ADP-ribose) chains that recruit other DNA repair proteins.[6]
Many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, are deficient in homologous recombination (HR), a major pathway for repairing DNA double-strand breaks (DSBs). When PARP is inhibited in these cells, SSBs are not efficiently repaired. During DNA replication, these unrepaired SSBs are converted into toxic DSBs. Since the HR pathway is already compromised, the cell cannot repair these DSBs, leading to catastrophic genomic instability and cell death. This concept is known as synthetic lethality .[7]
The isoquinolinone scaffold is a well-established and potent pharmacophore for PARP1 inhibition.[8][9] It effectively mimics the nicotinamide portion of the NAD+ substrate, occupying the catalytic site and preventing the enzyme from performing its function.[6]
Caption: PARP1 inhibition leads to synthetic lethality in HR-deficient cells.
Mechanism of Action 2: Induction of Apoptosis
Beyond PARP inhibition, certain isoquinoline derivatives directly induce apoptosis. Studies have shown these compounds can downregulate Inhibitor of Apoptosis Proteins (IAPs) like XIAP, leading to the activation of executioner caspases, such as caspase-3, and subsequent cleavage of key cellular substrates, including PARP itself (a hallmark of apoptosis).[10] This dual mechanism—inhibiting DNA repair and promoting apoptosis—makes these derivatives highly effective anticancer agents.
Summary of Anticancer Activity in Related Compounds
While specific data for the 5-chloro-8-bromo derivative is pending, the activities of other substituted isoquinolines provide a strong rationale for its investigation.
Isoquinoline alkaloids are widely studied for their neuroprotective effects, which are critical for addressing neurodegenerative diseases like Alzheimer's and Parkinson's.[14][15] The mechanisms are multifaceted and include:
Reduction of Oxidative Stress: Scavenging reactive oxygen species (ROS) that damage neurons.[16][17]
Modulation of Neuroinflammation: Inhibiting the production of pro-inflammatory cytokines in the brain.
Enzyme Inhibition: Certain derivatives are known to inhibit key enzymes such as monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE), which are therapeutic targets in Parkinson's and Alzheimer's disease, respectively.[18]
Regulation of Calcium Homeostasis: Preventing Ca2+ overload, a common pathway in neuronal cell death.[14]
The halogenated isoquinolinone structure could offer a potent, brain-permeable scaffold for developing novel neuroprotective agents.[18]
Anti-inflammatory and Antimicrobial Activity
Anti-inflammatory: Many heterocyclic compounds, including isoquinolines, exhibit anti-inflammatory properties.[19] They can inhibit the production of inflammatory mediators such as cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[19][20] This activity is relevant for treating a range of inflammatory disorders.
Antimicrobial: Halogenated quinolines and isoquinolines have a long history as antimicrobial agents.[21][22] Their mechanism often involves the chelation of essential metal ions required for bacterial enzyme function or the disruption of cell membrane integrity.[23] Derivatives like 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol) are effective against a range of bacteria and fungi. It is highly probable that 5-chloro-8-bromo isoquinolinone derivatives would exhibit similar broad-spectrum antimicrobial activity.
Key Experimental Protocols
Reproducible and well-validated assays are essential for evaluating the biological activity of new chemical entities.
Protocol: MTT Cell Viability/Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.
Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
Cell Seeding: Plate cancer cells (e.g., MDA-MB-436, SKOV3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
Compound Preparation: Prepare a 10 mM stock solution of the 5-chloro-8-bromo isoquinolinone derivative in DMSO. Create a series of 2x working concentrations (e.g., 200 µM to 0.1 µM) by serial dilution in serum-free medium.
Cell Treatment: Remove the growth medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells for "vehicle control" (DMSO at the highest concentration used) and "untreated control" (medium only).
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
Isoquinolin-1(2H)-one Derivatives: Strategic Synthesis and Kinase Inhibition Profiling
[1] Executive Summary The isoquinolin-1(2H)-one (isocarbostyril) scaffold represents a privileged pharmacophore in modern kinase inhibitor design. Unlike its isomer quinoline, the isoquinolin-1-one core offers a unique h...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
The isoquinolin-1(2H)-one (isocarbostyril) scaffold represents a privileged pharmacophore in modern kinase inhibitor design. Unlike its isomer quinoline, the isoquinolin-1-one core offers a unique hydrogen-bond donor/acceptor motif (NH-CO) that mimics the adenine ring of ATP, facilitating high-affinity interactions with the kinase hinge region. This guide analyzes the structural rationale, synthetic architecture, and experimental protocols for developing isoquinolin-1(2H)-one intermediates, with a specific focus on Rho-associated protein kinase (ROCK) and Hematopoietic progenitor kinase 1 (HPK1) inhibition.
Structural Rationale & Medicinal Chemistry
The Hinge Binding Mimicry
The efficacy of isoquinolin-1(2H)-one derivatives stems from their ability to function as ATP-competitive inhibitors. The lactam moiety (NH-C=O) is critical:
The Carbonyl Oxygen (C=O): Acts as a hydrogen bond acceptor, typically interacting with the backbone NH of the kinase hinge region.
The Lactam Nitrogen (NH): Acts as a hydrogen bond donor to the backbone carbonyl of the hinge residues.
This dual interaction anchors the molecule within the ATP-binding pocket, allowing variable substituents (R-groups) at positions C3, C4, and N2 to exploit hydrophobic pockets (selectivity filters) adjacent to the gatekeeper residue.
Target Landscape: ROCK and Beyond
While explored for EGFR and p38 MAPK, this scaffold has achieved its most significant validation in targeting Rho-associated coiled-coil containing protein kinase (ROCK) .
ROCK1/ROCK2: Isoquinolin-1-ones serve as bioisosteres to the isoquinoline sulfonamide core found in Fasudil. Optimization at the C4 position (e.g., with phenylglycine or piperidine moieties) has been shown to significantly improve metabolic stability and oral exposure while maintaining nanomolar potency [1, 2].
HPK1: Recent studies (2024) have validated 1(2H)-isoquinolinone scaffolds as potent inhibitors of Hematopoietic progenitor kinase 1, a negative regulator of T-cell activation, highlighting the scaffold's utility in immuno-oncology [3].[1]
Synthetic Architecture
To access high-value kinase inhibitor intermediates, we prioritize convergent synthetic routes that allow late-stage diversification.
This is the most robust method for generating N-substituted and unsubstituted isoquinolin-1-ones. It utilizes readily available 2-halobenzamides.[2]
Mechanism: Oxidative addition of the metal (Pd or Cu) to the aryl halide, followed by amide coordination and reductive elimination to form the C-N bond.
Advantage: High functional group tolerance; avoids harsh acidic conditions of traditional acid-mediated cyclizations.
Route B: Cyclization of 2-Alkynylbenzamides
A valuable route for introducing C3-substituents.
Mechanism: Base-promoted or metal-catalyzed 6-endo-dig cyclization.
Control: Regioselectivity (5-exo vs. 6-endo) is controlled by the choice of catalyst (e.g., Ag vs. Cu) and solvent polarity.
Visualization of Synthetic Logic
The following diagram illustrates the retrosynthetic logic and the divergent pathways to access the core scaffold.
Caption: Retrosynthetic analysis showing two primary routes to the isoquinolin-1(2H)-one core. Route A is preferred for diversity at the Nitrogen (N2), while Route B is ideal for C3-substitution.
Master Experimental Protocol
Protocol: Copper-Catalyzed Synthesis of 3-Substituted Isoquinolin-1(2H)-ones
This protocol is selected for its cost-effectiveness (Cu vs. Pd) and scalability. It is a self-validating system; the color change of the catalyst and TLC monitoring provide real-time feedback.
Target Intermediate: 3-Phenylisoquinolin-1(2H)-one (Core structure for further functionalization).
Ligand: L-Proline (20 mol%) or 1,10-Phenanthroline
Base: Cesium Carbonate (
) (2.0 equiv)
Solvent: DMSO (Anhydrous)
Atmosphere: Nitrogen or Argon
4.2 Step-by-Step Methodology
System Preparation: Flame-dry a 50 mL Schlenk tube equipped with a magnetic stir bar. Allow to cool under a stream of nitrogen. Why: Moisture inhibits the catalytic cycle by quenching the active Cu-species.
Charging: Add 2-Iodobenzamide (247 mg, 1.0 mmol), CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and
(652 mg, 2.0 mmol) to the tube.
Inerting: Evacuate the tube and backfill with nitrogen (repeat 3 times).[2]
Solvent Addition: Add anhydrous DMSO (5 mL) and Ethyl benzoylacetate (1.5 mmol) via syringe.
Reaction: Seal the tube and heat to 110°C in an oil bath. Stir vigorously for 18–24 hours.
Checkpoint: The reaction mixture should turn from a light suspension to a dark homogeneous solution.
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:2). The starting amide (
) should disappear, and a fluorescent spot () should appear.
When optimizing this scaffold for kinase inhibition (specifically ROCK), the following SAR trends have been established [1, 4]:
N2-Position: Small alkyl groups or H are preferred. Bulky groups here often clash with the kinase P-loop.
C3-Position: Aryl groups provide hydrophobic interactions but must be carefully tuned to avoid steric clashes with the gatekeeper residue.
C4-Position (Critical): Introduction of basic amines (e.g., piperidine, pyrrolidine) linked via a spacer often improves solubility and targets the ribose-binding pocket.
SAR Decision Tree (ROCK Inhibition)
Caption: Structure-Activity Relationship (SAR) optimization strategy for transforming the isoquinolinone core into a potent kinase inhibitor.
References
Substituted 2H-isoquinolin-1-ones as potent Rho-kinase inhibitors: Part 2. Bioorganic & Medicinal Chemistry Letters.
Substituted 2H-isoquinolin-1-ones as potent Rho-kinase inhibitors: Part 3. Bioorganic & Medicinal Chemistry Letters.
Discovery of 1(2H)-phthalazinone and 1(2H)-isoquinolinone derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. European Journal of Medicinal Chemistry.[1]
X-Ray Co-structure of Rho-Associated Protein Kinase (ROCK1) with a potent 2H-isoquinolin-1-one inhibitor. Protein Data Bank Japan.
Technical Whitepaper: Safety Data, Handling Protocols, and Physicochemical Profiling of 8-Bromo-5-chloroisoquinolin-1(2H)-one
Executive Summary In modern drug discovery, halogenated N-heterocycles serve as foundational scaffolds for synthesizing highly selective kinase and PARP inhibitors. 8-Bromo-5-chloroisoquinolin-1(2H)-one (CAS: 1698128-33-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, halogenated N-heterocycles serve as foundational scaffolds for synthesizing highly selective kinase and PARP inhibitors. 8-Bromo-5-chloroisoquinolin-1(2H)-one (CAS: 1698128-33-4) [1] is a highly specialized intermediate. The dual functionalization—a bromine atom at the 8-position and a chlorine atom at the 5-position—provides orthogonal reactivity for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
However, as a Senior Application Scientist, I must emphasize that the very features making this molecule synthetically valuable also dictate strict handling parameters. The halogens significantly increase the molecule's lipophilicity, altering its toxicokinetic profile and necessitating advanced safety data sheet (SDS) protocols. This whitepaper establishes a comprehensive, self-validating framework for the safe handling, risk assessment, and emergency management of this novel intermediate.
Chemical Identity & Physicochemical Properties
Understanding the physicochemical baseline of a compound is the first step in predictive toxicology. Because empirical in vivo data for novel intermediates is often scarce, we rely on structural alerts and physicochemical profiling to establish safety baselines in compliance with the .
Table 1: Quantitative Identifiers & Properties
Parameter
Value / Description
Mechanistic Implication
Chemical Name
8-Bromo-5-chloroisoquinolin-1(2H)-one
N/A
CAS Number
1698128-33-4
Unique registry identifier.
Molecular Formula
C9H5BrClNO
High halogen ratio indicates potential environmental persistence.
High risk of aerosolization and inhalation exposure.
Mechanistic Causality: The C-Br and C-Cl bonds increase the overall partition coefficient (LogP) of the molecule. A higher LogP means the compound is highly lipophilic, allowing it to easily partition into and cross the lipid-rich stratum corneum of human skin. Consequently, systemic exposure via dermal contact is a primary hazard vector.
Predictive Hazard Assessment Workflow
For novel compounds lacking extensive historical data, compliance with dictates the use of read-across methodologies and in silico modeling.
Skin Irritation/Sensitization (Category 2): Halogenated aromatics can act as electrophilic haptens. They may covalently bind to nucleophilic residues on skin proteins, triggering an immune-mediated sensitization response.
Acute Toxicity - Oral/Inhalation (Category 4): Harmful if swallowed or inhaled. The fine powder form presents a significant inhalation hazard.
Aquatic Toxicity (Acute 1 / Chronic 1): Halogenated heterocycles typically exhibit high toxicity to aquatic life with long-lasting effects due to resistance to biodegradation.
Standard Operating Procedures (SOP): Safe Handling Protocol
To ensure absolute safety, experimental workflows must be designed as self-validating systems . This means every critical step includes a built-in check to confirm the integrity of the safety barrier before proceeding.
Protocol: Preparation of High-Concentration Stock Solutions (e.g., 100 mM in DMSO)
Objective: Safely dissolve the solid powder while preventing aerosol exposure, dermal contact, and cross-contamination.
System Validation: Before handling the chemical, verify the fume hood's digital airflow monitor reads between 80–120 feet per minute (fpm) .
Causality: A reading outside this range compromises the containment barrier, either allowing vapors to escape (too low) or creating turbulent eddies that blow powder into the user's breathing zone (too high).
PPE Donning & Layering: Equip a flame-resistant lab coat, safety goggles, and double nitrile gloves .
Causality: Solvents like DMSO are extreme penetration enhancers. If a highly lipophilic compound like 8-Bromo-5-chloroisoquinolin-1(2H)-one is dissolved in DMSO, it will carry the toxicant directly through a single glove layer and into the skin. Double-gloving provides a sacrificial outer layer that can be immediately discarded upon contact.
Electrostatic Mitigation: Place a static-dissipative mat inside the hood and use an anti-static weigh boat.
Causality: Halogenated powders often carry static charges. Mitigating this prevents the powder from aerosolizing or clinging to the spatula, drastically reducing inhalation risk.
Weighing & Solvation: Tare the weigh boat. Transfer the solid carefully. Immediately transfer the solid to a borosilicate glass vial and add anhydrous DMSO. Cap tightly.
Decontamination & Verification (Self-Validation): Wipe the balance and spatulas with an isopropanol-soaked lint-free wipe.
Validation: Re-zero the balance. A fluctuating zero indicates residual powder or solvent evaporation, requiring a secondary decontamination cycle.
Emergency Response & First Aid
In the event of an accidental exposure or spill, rapid, logic-driven action is required.
Fig 2: Step-by-step emergency spill response protocol for hazardous chemical building blocks.
First Aid Causality Protocols
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with copious amounts of soap and water.
Critical Warning:Do NOT use solvents (e.g., ethanol, acetone) to wash the skin. Causality: Solvents will dissolve the lipophilic compound and act as a vehicle, driving the toxicant deeper into the dermis and systemic circulation.
Eye Contact: Flush with water for a minimum of 15 minutes. Causality: The lipophilic nature of the compound means it will rapidly partition into the lipid-rich corneal epithelium; prolonged flushing is required to mechanically remove particulate matter.
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen.
Storage, Stability, and Reactivity
Storage Conditions: Store in a cool, dry, well-ventilated area. Keep the container tightly closed. Protect from prolonged exposure to light.
Causality: The carbon-bromine (C-Br) bond is susceptible to photolytic cleavage over time, which can lead to the generation of reactive radical species and degradation of the intermediate.
Incompatibilities: Strong oxidizing agents, strong bases, and strong reducing agents.
Hazardous Decomposition Products: Upon thermal decomposition (e.g., in a laboratory fire), this compound will release highly toxic and corrosive gases, including Carbon Monoxide (CO), Carbon Dioxide (CO2), Nitrogen Oxides (NOx), Hydrogen Chloride (HCl), and Hydrogen Bromide (HBr).
References
Title: Hazard Communication Standard (HCS)
Source: Occupational Safety and Health Administration (OSHA), United States Department of Labor
URL: [Link]
Title: Understanding REACH
Source: European Chemicals Agency (ECHA), European Union
URL: [Link]
Title: PubChem Compound Summary for Isoquinolines
Source: National Center for Biotechnology Information, U.S. National Library of Medicine
URL: [Link]
Suzuki-Miyaura coupling conditions for 8-Bromo-5-chloroisoquinolin-1(2H)-one
Application Note: Chemoselective Suzuki-Miyaura Coupling of 8-Bromo-5-chloroisoquinolin-1(2H)-one Strategic Overview The isoquinolin-1(2H)-one scaffold is a privileged pharmacophore frequently embedded in kinase inhibito...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Chemoselective Suzuki-Miyaura Coupling of 8-Bromo-5-chloroisoquinolin-1(2H)-one
Strategic Overview
The isoquinolin-1(2H)-one scaffold is a privileged pharmacophore frequently embedded in kinase inhibitors, PARP inhibitors, and epigenetic modulators. Functionalizing this core via transition-metal catalysis often requires precise regiocontrol. This application note details optimized, self-validating protocols for the chemoselective Suzuki-Miyaura cross-coupling of 8-bromo-5-chloroisoquinolin-1(2H)-one. The methodology enables selective C8-arylation while preserving the C5-chloride for subsequent downstream diversification.
Mechanistic Causality & Reaction Design
Achieving high yield and fidelity in this reaction requires overcoming two primary chemical hurdles: thermodynamic chemoselectivity and severe steric hindrance.
Thermodynamic vs. Kinetic Control (Chemoselectivity):
The substrate possesses two halogenated sites: a C8-bromide and a C5-chloride. The bond dissociation energy (BDE) of a typical aryl C-Br bond (~81 kcal/mol) is significantly lower than that of an aryl C-Cl bond (~96 kcal/mol). During the catalytic cycle, the oxidative addition of the Pd(0) active species into the C-Br bond is kinetically favored and occurs rapidly at lower temperatures[1]. By strictly controlling the equivalents of the boronic acid and utilizing mild temperatures, the active Pd(0) catalyst selectively inserts into the C8-position, leaving the C5-chloride intact[2].
Overcoming Steric Hindrance at C8:
The C8-position is located peri to the bulky lactam carbonyl (C1=O). This proximity creates a high steric barrier for both the transmetalation and reductive elimination steps. Standard ligands (e.g., PPh3) often stall at the Pd(II)-aryl intermediate, leading to protodeboronation of the boronic acid or homocoupling. To resolve this, bulky, electron-rich biaryl phosphine ligands (e.g., SPhos) are employed. The steric bulk of SPhos accelerates the reductive elimination step, forcing the newly coupled aryl group out of the metal coordination sphere to regenerate the catalyst[3].
Lactam NH Management:
The acidic lactam NH can theoretically undergo competing N-arylation. However, in Suzuki-Miyaura conditions utilizing weak inorganic bases (e.g., K3PO4) in biphasic solvent systems, the transmetalation of the boronic acid to the Pd(II) center outcompetes N-coordination[4]. Thus, protection of the lactam is generally unnecessary if the correct ligand/base pair is selected.
Optimization Data & Condition Screening
The following table summarizes the quantitative data from condition screening to achieve optimal C8-selectivity.
Catalyst / Ligand
Base (Equiv)
Solvent System
Temp (°C)
C8-Aryl Yield (%)
C5,C8-Diaryl (%)
Pd(PPh3)4 (5 mol%)
K2CO3 (2.0)
Dioxane / H2O (4:1)
90
65
< 5
Pd(dppf)Cl2 (5 mol%)
Na2CO3 (2.0)
Toluene / H2O (4:1)
90
82
< 2
Pd(OAc)2 / XPhos (5 mol%)
K3PO4 (2.5)
THF / H2O (4:1)
80
88
< 2
Pd2(dba)3 / SPhos (2.5 mol%)
K3PO4 (2.5)
Toluene / H2O (4:1)
100
94
< 1
Note: The Pd2(dba)3 / SPhos system provides the highest yield and chemoselectivity. Toluene/H2O ensures proper partitioning of the base, facilitating the formation of the reactive boronate complex at the biphasic interface.
Visualizing the Chemoselective Catalytic Cycle
Figure 1: Chemoselective Suzuki-Miyaura catalytic cycle for 8-bromo-5-chloroisoquinolin-1(2H)-one.
Step-by-Step Experimental Protocol
Protocol A: Chemoselective C8-Arylation
This self-validating protocol utilizes SPhos to overcome C8 steric hindrance while maintaining strict chemoselectivity against the C5-chloride.
Reaction Setup: In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 8-bromo-5-chloroisoquinolin-1(2H)-one, arylboronic acid, and K3PO4.
Causality: Solid reagents are added first. K3PO4 is chosen over stronger bases (like KOtBu) to prevent base-mediated degradation of the lactam or unwanted side reactions[4].
Solvent Addition: Add Toluene (8.0 mL) and Deionized Water (2.0 mL). Seal the tube with a rubber septum.
Causality: The biphasic system is essential. Water dissolves the K3PO4, creating an alkaline aqueous phase that converts the boronic acid into a highly reactive, soluble trihydroxyboronate anion [ArB(OH)3]⁻, which is required for efficient transmetalation.
Deoxygenation (Critical Step): Sparge the biphasic mixture with ultra-pure Argon or Nitrogen for 15 minutes using a submerged needle.
Causality: Oxygen rapidly oxidizes the electron-rich SPhos ligand to its phosphine oxide, permanently deactivating the catalyst.
Catalyst Introduction: Briefly remove the septum under a positive flow of inert gas and add Pd2(dba)3 and SPhos. Reseal the tube.
Causality: Adding the catalyst after degassing prevents premature oxidation of the Pd(0) species.
Heating: Submerge the Schlenk tube in a pre-heated oil bath at 100 °C. Stir vigorously (1000 rpm) for 4–6 hours.
Causality: High stirring speed is mandatory for biphasic reactions to maximize the interfacial surface area where transmetalation occurs.
Reaction Monitoring (Self-Validation): Monitor the reaction via LC-MS. The reaction is self-validating: the disappearance of the starting mass (m/z ~258) and the exclusive appearance of the mono-arylated mass without the di-arylated mass confirms the chemoselectivity.
Workup & Purification: Cool to room temperature. Dilute with EtOAc (20 mL) and separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the 8-aryl-5-chloroisoquinolin-1(2H)-one.
Protocol B: Sequential C5-Arylation (Optional)
Once the C8 position is arylated, the C5-chloride can be subsequently functionalized. Because C-Cl bonds are less reactive, a more active catalyst system and higher temperatures are required[1].
Subject the purified 8-aryl-5-chloroisoquinolin-1(2H)-one to a second Suzuki coupling using 1.5 equiv of a different arylboronic acid.
Use Pd(OAc)2 (5 mol%) and RuPhos (10 mol%) with K3PO4 (3.0 equiv) in 1,4-Dioxane/H2O at 110 °C for 12 hours.
This sequential approach allows for the modular synthesis of unsymmetrical 5,8-diaryl isoquinolin-1(2H)-ones.
References
1.[4] Title: Isoquinolin-3-Ylurea Derivatives - Google Patents. Source: google.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_K0_ifFGuxJOlQZg6wIh5NhPOouLoj9Hnffd--uTaXgZ4l9dpZ35dXYBw4ioMk4DSrLmcHGgLAYhlshSW-NfGbFxtbyHzVYOiGBiJWwjjqwiATCwCtKNC4Xs89KgK6QtmT6eTAIo0q8cD1i6L-_Q=]
2.[1] Title: Advancements in the synthesis of fused tetracyclic quinoline derivatives - PMC. Source: nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb_PsG_Dn3XlYVq-bYVVa28-6xVHSJzYRwHOHctSmUobu9wX08LHVFLjRWXk6DYRU5reqoKPr_Dk2uJrf8xuk7wDNTRZqGqgWaOrIKLgj8gYpMcFvNTo55SFZ8ffCuSrXGcYBR_fABpe069V8=]
3.[3] Title: Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions - RosDok. Source: uni-rostock.de. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj0Y2I4_HJrYMPdqABgGS7gPw5B9LaIF5OV8LNeGhQM0RepfYRZ4gHV0FLbJCVPJiwcWkiaDlMFtPrbuQLn-p5IrU6zq-_ddS0kSY7Z57DWMebiyZ4AVltQ_klFCRP912Hw06vs8MptersgB6djVlHAVvYSoAr9JNjqc3kc-hcRrwG-VYnXmbuMw4gpjozWssHtwaXn9T1HrFNWrH-Ze18mQPmjrB_lE5Pgmt_2IYCmqlomK4G_sQ=]
4.[2] Title: Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted [1, 6]-naphthyridines. Source: rhhz.net. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjllnrTQmf7XUhjVupAx1WxpbOj6C2EGac4zq5nAL3hVKT5G1blwwdJkUdY8LFUjie3nMNwYkxIkarkw1Sv_j66BgtTx1Ex5_7lcE3obt8qR6WfY9CW1GsB4thRxH90toW7Yt-]
Application Note: Preparation of 8-Bromo-5-chloroisoquinolin-1(2H)-one Stock Solution in DMSO
This Application Note and Protocol details the preparation, handling, and storage of 8-Bromo-5-chloroisoquinolin-1(2H)-one stock solutions in Dimethyl Sulfoxide (DMSO). It is designed for researchers requiring high-fidel...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol details the preparation, handling, and storage of 8-Bromo-5-chloroisoquinolin-1(2H)-one stock solutions in Dimethyl Sulfoxide (DMSO). It is designed for researchers requiring high-fidelity stock solutions for biological assays, medicinal chemistry, or high-throughput screening.
Introduction & Chemical Context
8-Bromo-5-chloroisoquinolin-1(2H)-one is a halogenated isoquinolinone derivative, often utilized as a scaffold in the synthesis of bioactive molecules (e.g., PARP inhibitors or kinase inhibitors) due to its specific halogenation pattern which allows for orthogonal cross-coupling reactions.
Structurally, the compound exists primarily in the lactam tautomer (2H-isoquinolin-1-one) rather than the lactim form (1-hydroxyisoquinoline). This planar, heterocyclic structure facilitates
- stacking in the solid state, often resulting in high melting points and poor aqueous solubility. Consequently, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high dielectric constant and ability to disrupt intermolecular hydrogen bonding.
Critical Factor: DMSO Hygroscopicity
DMSO is highly hygroscopic.[1][2][3][4] It can absorb up to 30% of its weight in water from the atmosphere if left uncapped.[4] The presence of water in DMSO stock solutions causes two failure modes:[4]
Compound Precipitation: The "solubility cliff" for hydrophobic isoquinolinones drops range-logarithmically with water content.
Hydrolysis/Degradation: While the isoquinolinone core is relatively stable, trace water can facilitate hydrolytic cleavage of sensitive downstream derivatives or alter the effective concentration.
Solvent: Anhydrous DMSO (≥99.9%, water content <0.005%).
Note: Use a fresh bottle or one stored under inert gas (Argon/Nitrogen).
Vials: Amber glass vials (Type I borosilicate) with PTFE-lined caps.
Avoid: Polypropylene (PP) tubes for long-term storage if possible, as DMSO can leach extractables over time, though PP is acceptable for short-term use.
Equilibrate: Allow the vial of solid compound to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.[2]
Static Control: Use an anti-static gun or staticmaster brush if the powder is "fly-away."
Weighing: Weigh the target mass (e.g., ~2.6 mg for 1 mL of 10 mM) into the amber vial. Record the exact mass to calculate the precise volume of DMSO required.
Precision Tip: Do not try to hit the exact mass. Weigh approximately, then adjust the solvent volume to achieve the exact concentration.
Phase 2: Dissolution
Calculation Adjustment:
Solvent Addition: Add the calculated volume of Anhydrous DMSO to the vial. Pipette directly into the center of the vial, avoiding the walls to ensure all solvent interacts with the solid.
Mixing:
Vortex: Cap tightly and vortex at medium-high speed for 30 seconds.
Inspection: Invert the vial and check for "schlieren" lines (wavy lines indicating density differences) or solid particles.
Sonication (If needed): If solids persist, sonicate in a water bath at room temperature for 1-2 minutes.
Warning: Monitor temperature.[1][3][6][7] DMSO heating can degrade compounds. Do not exceed 40°C.
Phase 3: Quality Control (QC)
Visual Check: The solution must be completely clear and particulate-free.[5]
Centrifugation (Optional): Spin down briefly (1000 x g, 1 min) to remove droplets from the cap.
Solubility Limit Test (Recommended): If preparing high concentrations (>50 mM), dilute a small aliquot 1:10 in water. If immediate heavy precipitation occurs, the compound is highly hydrophobic, and the stock should be kept anhydrous.
Aliquot: Divide the stock into single-use aliquots (e.g., 50-100
L) to avoid freeze-thaw cycles.
Container: Use amber vials or wrap tubes in foil to protect from light (halides can be photosensitive).
Temperature: Store at -20°C (short term < 1 month) or -80°C (long term > 6 months).
Hygroscopic Trap: Place aliquots inside a secondary container (jar) containing desiccant (e.g., Drierite or silica gel) to keep the environment dry.
Workflow Visualization
Caption: Step-by-step workflow for the preparation of high-integrity DMSO stock solutions.
Troubleshooting & FAQ
Q: The solution turned yellow after a week at room temperature.
Cause: Likely photo-oxidation or formation of N-oxide impurities.
Solution: Discard. Always store at -20°C protected from light.
Q: The compound precipitated when I froze the stock.
Cause: DMSO freezes at 18.5°C. Upon freezing, "cryo-concentration" occurs, where the solute is excluded from the crystal lattice, potentially crashing out.
Solution: Thaw completely at room temperature (or 37°C water bath) and vortex vigorously to redissolve before use. If it does not redissolve, water may have entered the vial (acting as an anti-solvent).
Q: Can I use "Molecular Biology Grade" DMSO?
Answer: Yes, but verify the water content. "Anhydrous" grade packed under nitrogen is superior for long-term stability of halogenated heterocycles.
References
BenchChem. (2025).[4][5] Application Notes and Protocols for Preparing Stock Solutions of Research Compounds in DMSO. Retrieved from
Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from
Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin #102B. Retrieved from
Sigma-Aldrich. (n.d.). Dimethyl Sulfoxide (DMSO) Product Information Sheet. Retrieved from
ChemScene. (n.d.). 8-Bromo-5-chloroisoquinoline-1-carbonitrile Product Data. Retrieved from [8]
Application Note: Palladium-Catalyzed Cross-Coupling of 8-Bromo-5-chloroisoquinolin-1(2H)-one
Abstract This guide details the chemo-selective functionalization of 8-Bromo-5-chloroisoquinolin-1(2H)-one , a critical scaffold in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors and kinase modulators. T...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide details the chemo-selective functionalization of 8-Bromo-5-chloroisoquinolin-1(2H)-one , a critical scaffold in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors and kinase modulators. The presence of two distinct halogen handles (C8-Br and C5-Cl) combined with a lactam core necessitates a rigorous control strategy to achieve high regio-fidelity. This document provides validated protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, prioritizing the selective engagement of the C8-bromide while preserving the C5-chloride for subsequent diversification.
Introduction & Structural Analysis
The 8-bromo-5-chloroisoquinolin-1(2H)-one scaffold presents a unique "reactivity triad" for medicinal chemists. Its utility lies in the ability to sequentially construct complex pharmacophores, such as those found in Veliparib-like or Olaparib-like analogs, by exploiting the electronic and steric differentiation between the C5 and C8 positions.
Reactivity Hierarchy
To design effective synthetic routes, one must understand the intrinsic reactivity order of the functional groups:
C8-Bromide (Primary Electrophile): The C-Br bond is significantly weaker than the C-Cl bond (
vs. ). Despite the steric bulk from the peri-carbonyl at C1, oxidative addition of Pd(0) occurs preferentially here under standard conditions.
C5-Chloride (Secondary Electrophile): This position is electronically deactivated relative to C8 and possesses a stronger bond. It remains inert under mild Pd-catalysis conditions, serving as a latent handle for late-stage modification.
N2-Lactam (Nucleophile/Acid): The amide proton (
) can interfere with catalysis via catalyst poisoning or competitive N-arylation. While "unprotected" couplings are possible, N-protection (e.g., PMB, SEM, or Methyl) is often recommended to streamline purification and yield.
Reactivity Map
Caption: Reactivity hierarchy of the 8-bromo-5-chloroisoquinolin-1(2H)-one scaffold. C8-Br is the primary site for Pd-catalyzed coupling.
Experimental Protocols
Pre-requisite: N-Protection (Optional but Recommended)
While direct coupling on the free lactam is possible, N-alkylation prevents side reactions.
Reagents: Methyl iodide (MeI) or 4-Methoxybenzyl chloride (PMB-Cl),
This protocol selectively couples aryl boronic acids to the C8 position without touching the C5-chloride.
Target: C8-Arylated-5-chloroisoquinolin-1(2H)-one
Scale: 1.0 mmol (approx. 242 mg of starting material)
Component
Equivalents
Amount
Role
Substrate
1.0 equiv
242 mg
Electrophile
Boronic Acid
1.2 equiv
Variable
Nucleophile
Pd(dppf)Cl₂·DCM
0.05 equiv
41 mg
Catalyst (Robust, air-stable)
Na₂CO₃ (2M aq)
3.0 equiv
1.5 mL
Base (Activates Boron)
1,4-Dioxane
N/A
10 mL
Solvent
Step-by-Step Procedure:
Setup: Charge a 20 mL microwave vial or round-bottom flask with the substrate, boronic acid, and
.
Degassing: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.
Solvent Addition: Add degassed 1,4-dioxane and 2M aqueous
via syringe.
Reaction: Heat to 80°C (oil bath) or 100°C (microwave) for 2–4 hours.
Note: Monitoring by LCMS is critical. Stop when the starting material is consumed. Prolonged heating (>12h) or higher temps (>110°C) may induce minor coupling at C5.
Workup: Cool to RT. Dilute with EtOAc (30 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over
Why this works: The bidentate ligand dppf provides a large bite angle suitable for the C8 position but is not electron-rich enough to activate the C5-chloride efficiently at 80°C, ensuring high selectivity.
Protocol B: Buchwald-Hartwig Amination (C8)
Introducing an amine at C8 is common for PARP inhibitors. This requires a more active catalyst system due to the steric hindrance at the peri position.
Catalyst System:
/ Xantphos or BrettPhos.
Base:
(preferred over NaOtBu to tolerate lactam functionality).
Step-by-Step Procedure:
Charge: Substrate (1.0 equiv), Amine (1.2 equiv),
(2.5 mol%), Xantphos (5 mol%), and (2.0 equiv) in a dry vial.
Inert: Evacuate and backfill with Argon (3 cycles).
Solvent: Add anhydrous 1,4-Dioxane or Toluene (0.1 M concentration).
Heat: Stir at 100°C for 12 hours.
Workup: Filter through a Celite pad, eluting with DCM. Concentrate and purify.
Sequential Functionalization Workflow
To access 5,8-disubstituted analogs, a sequential approach is required.
Caption: Sequential workflow for dual functionalization. Milder conditions are used first for C8-Br, followed by forcing conditions (active ligands) for C5-Cl.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Conversion (C8)
Catalyst poisoning by free Lactam NH.
Protect Nitrogen (MeI/PMB) or switch to /XPhos which is more robust.
Loss of Selectivity (C5 reacting)
Temperature too high (>100°C) or Ligand too active (e.g., ).
Lower temp to 60-80°C. Use Pd(dppf)Cl2 or Pd(PPh3)4. Avoid SPhos in Step 1.
Protodebromination
Hydride source in solvent or excessive heating.
Ensure anhydrous solvents if using hydride-sensitive reagents. Reduce reaction time.
Poor Solubility
Isoquinolinones are crystalline and insoluble.
Use DMF/DMAc as co-solvent or increase temperature (if selectivity allows).
References
Synthesis of 8-substituted isoquinolinones
Title: Catalyst Controlled Divergent C4/C8 Site-Selective C-H Arylation of Isoquinolones.[1]
Source: Institute for Basic Science (IBS) / J. Org. Chem. / Org.[1][2][3][4][5][6][7][8][9] Lett.
Application Note: Synthetic Strategies for 8-Substituted Isoquinolin-1(2H)-ones
Executive Summary & Strategic Analysis The isoquinolin-1(2H)-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core for PARP inhibitors, kinase inhibitors, and alkaloids. While functionaliza...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Analysis
The isoquinolin-1(2H)-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core for PARP inhibitors, kinase inhibitors, and alkaloids. While functionalization at the C3 and C4 positions is well-established via alkyne insertion logic, accessing the 8-position (the peri-position relative to the nitrogen) remains a significant synthetic challenge.
The difficulty arises from two factors:
Steric Hindrance: The C8 position is sterically crowded by the adjacent carbonyl group (C1) and the N-substituent.
Electronic Bias: Standard electrophilic aromatic substitution prefers the C4 position. Directed C-H activation often favors the C2 (N-substituent) or C8a positions unless specific directing groups are employed.
This guide outlines two high-fidelity workflows to overcome these barriers:
Route A (De Novo Assembly): Rh(III)-catalyzed annulation of ortho-substituted benzamides. This is the most robust method for building the scaffold with a pre-installed C8 substituent.
Route B (Late-Stage Functionalization): Ir(III)-catalyzed C8-selective C-H arylation. This emerging method allows for the diversification of existing isoquinolinone scaffolds, leveraging the carbonyl oxygen as a directing group.[1]
Strategic Decision Map
The following decision tree assists in selecting the optimal synthetic pathway based on substrate availability and the desired substituent type.
Figure 1: Strategic decision map for accessing 8-substituted isoquinolinones.
Detailed Protocols
Protocol A: De Novo Synthesis via Rh(III)-Catalysis
Principle: This method utilizes the steric bulk of an ortho-substituent on a benzamide to direct C-H activation to the less hindered ortho position. The original substituent is effectively "pushed" to the C8 position of the final isoquinolinone.
Scope: Ideal for 8-alkyl, 8-halo, and 8-aryl derivatives.
Additive: AgSbF₆ (10 mol%) - Crucial for generating the cationic Rh species.
Solvent: t-Amyl Alcohol (t-AmOH) or 1,2-Dichloroethane (DCE)
Step-by-Step Methodology
Setup: In a glovebox or under argon, charge a dried Schlenk tube with the benzamide (0.2 mmol), alkyne (0.24 mmol), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol), Cu(OAc)₂ (72 mg, 0.4 mmol), and AgSbF₆ (6.9 mg, 0.02 mmol).
Solvation: Add t-AmOH (2.0 mL). Seal the tube with a Teflon-lined screw cap.
Reaction: Heat the mixture to 100 °C for 16–24 hours. The solution typically turns from a suspension to a dark homogeneous mixture.
Work-up: Cool to room temperature. Dilute with CH₂Cl₂ (10 mL) and filter through a short pad of Celite to remove copper salts. Wash the pad with ethyl acetate.
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).
N-O Bond Cleavage (Optional): If the N-methoxy group is retained, it can be cleaved to the free N-H isoquinolinone using SmI₂ (THF, r.t.) or Zn/AcOH (60 °C).
Critical Control Point: The ortho-substituent on the benzamide is essential. If a meta-substituted benzamide is used, C-H activation will occur at the less hindered ortho position, yielding a 6- or 7-substituted product, not the 8-substituted target.
Protocol B: Late-Stage C8-Arylation via Ir(III)-Catalysis
Principle: Unlike Palladium, which favors electrophilic attack at C4, Iridium(III) catalysts can coordinate to the carbonyl oxygen of the isoquinolinone, directing C-H activation selectively to the C8 (peri) position.
Scope: Installation of aryl groups at C8 on complex scaffolds.
Materials
Substrate: Isoquinolin-1(2H)-one (1.0 equiv)
Reagent: Diaryliodonium salt (Ar₂I⁺ X⁻) (1.2 equiv) - Use cyclic hypervalent iodine reagents for better atom economy if available.
Catalyst: [Cp*IrCl₂]₂ (2.5 mol%)
Additive: AgNTf₂ (10 mol%)
Solvent: Acetic Acid (AcOH) or DCE
Step-by-Step Methodology
Setup: Combine isoquinolinone (0.2 mmol), diaryliodonium tetrafluoroborate (0.24 mmol), [Cp*IrCl₂]₂ (4.0 mg), and AgNTf₂ (7.8 mg) in a reaction vial.
Reaction: Add AcOH (2.0 mL) and heat to 100–120 °C for 12 hours.
Observation: The reaction is generally cleaner than Pd-catalyzed equivalents. Monitor by LC-MS for the appearance of the mono-arylated product (M+Ar).
Work-up: Remove AcOH under reduced pressure (or neutralize with sat. NaHCO₃ if using DCE). Extract with CH₂Cl₂.[2]
Purification: Silica gel chromatography.
Mechanism Insight: The reaction proceeds via a 5-membered iridacycle involving the carbonyl oxygen and C8. Pd(II) catalysts under similar conditions would preferentially arylate C4 via an electrophilic palladation mechanism.
Quantitative Comparison of Methods
Feature
Rh(III) Annulation (Route A)
Ir(III) C-H Arylation (Route B)
Pd(II) C-H Functionalization
Primary Target
Construction of Ring
Late-Stage Modification
C4 Functionalization
Regioselectivity
Steric Control (Start with o-subst.)
Chelate Control (Directs to C8)
Electronic Control (Directs to C4)
Substrate Scope
Broad (Alkynes, Alkenes)
Limited (Aryl Iodonium Salts)
Broad
Atom Economy
High (Annulation)
Moderate (Salt waste)
Moderate
Key Limitation
Requires pre-functionalized benzamide
Difficult to introduce alkyl groups
Poor C8 selectivity
References
Rh(III)-Catalyzed Annulation: Guimond, N., & Fagnou, K. (2010). "Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Benzimidates and Alkynes." Journal of the American Chemical Society.[3]
Pd(II) C8-Selectivity (N-Oxides): Stephens, D. E., et al. (2014). "Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides." ACS Catalysis.
Mechanistic Overview: Song, G., Wang, F., & Li, X. (2012).[4] "C–C Bond Formation via Rhodium(III)-Catalyzed C–H Bond Activation." Chemical Society Reviews.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Solubilization Protocols for 8-Bromo-5-chloroisoquinolin-1(2H)-one
Case ID: ISOQ-SOL-001
Status: Active
Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]
Executive Summary
You are encountering solubility issues with 8-Bromo-5-chloroisoquinolin-1(2H)-one (and related halogenated isoquinolinone scaffolds) in aqueous buffers. This is a known physicochemical challenge. This molecule exhibits "brick dust" characteristics: high crystal lattice energy due to ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
-stacking and hydrogen bonding (lactam dimer), combined with high lipophilicity driven by the bromo- and chloro- substituents.
The Core Problem: The lactam (NH-C=O) moiety has a pKa typically >10, meaning it remains neutral and un-ionized at physiological pH (7.4). Consequently, it lacks the charge repulsion necessary to stay in solution, leading to rapid precipitation upon dilution from DMSO stocks.
This guide provides three validated workflows to solubilize this compound for biological assays.
Module 1: Critical Solubility Parameters
Before attempting the protocols, review the physicochemical constraints of your system.
Do not rely on pH adjustment (e.g., NaOH) unless assay tolerates pH > 10.
Crystal State
High Lattice Energy
Slow dissolution rate.[1] Heating/Sonication is required to break lattice.[1]
DMSO Solubility
High (> 50 mM)
Excellent stock solvent, but creates "supersaturation" risk upon dilution.
Module 2: Troubleshooting Decision Tree
Use this logic flow to determine the best solubilization strategy for your specific assay conditions.
Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on assay tolerance.
Module 3: Validated Protocols
Protocol A: The "Solvent Shift" Method (For Robust Assays)
Best for: Enzymatic assays or cell-free systems tolerant to 1-5% DMSO.[1]
The Science: This method utilizes a surfactant (Tween 80) to lower the surface tension and prevent the nucleation of crystals when the hydrophobic stock hits the aqueous buffer.
Prepare Stock: Dissolve compound in 100% DMSO to 100x the final assay concentration (e.g., 10 mM for a 100 µM assay).
Prepare "Intermediate" Dilution:
Mix DMSO stock with Tween 80 (or Triton X-100) in a 1:1 ratio.[1]
Why? This coats the hydrophobic molecules in surfactant before they see water.[1]
Slowly inject the DMSO/Tween mix into the center of the vortex.
Result: A clear micellar dispersion rather than a cloudy suspension.[1]
Protocol B: Cyclodextrin Complexation (The "Gold Standard")
Best for: Cell-based assays, in vivo studies, or detergent-sensitive enzymes.
The Science: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a toroidal "bucket" around the hydrophobic isoquinolinone core, shielding it from water without changing its chemical structure.[1]
Step-by-Step Workflow:
Prepare Vehicle: Make a 20% (w/v) solution of HP-β-CD in your assay buffer (e.g., PBS).[1] Filter sterilize (0.22 µm).
Solid Addition (Equilibrium Method):
Add excess solid 8-Bromo-5-chloroisoquinolin-1(2H)-one to the vehicle.[1]
Stir under a stream of nitrogen gas until the organic solvent evaporates.
Result: The compound is "forced" into the cyclodextrin cavity as the solvent leaves.
Figure 2: The "Solvent Evaporation" technique for loading isoquinolinones into Cyclodextrins.
Module 4: Frequently Asked Questions (FAQs)
Q: Why can't I just acidify the buffer? Isoquinolines are bases.A: This is a common misconception.[1] You have an isoquinolinone (lactam), not an isoquinoline. The carbonyl group at position 1 tautomerizes the structure. The Nitrogen proton is actually weakly acidic (pKa > 10).[1] To ionize it, you would need a pH > 11, which will likely denature your proteins or kill your cells. Stick to neutral pH strategies (Protocol B).
Q: My stock solution in DMSO froze and now has crystals that won't redissolve.A: DMSO freezes at 19°C. Upon thawing, the compound may crystallize into a more stable polymorph.
Fix: Heat the DMSO stock to 37°C–50°C and sonicate for 10 minutes. Ensure it is perfectly clear before diluting.[1]
Q: Can I use PEG-400 instead of Cyclodextrins?A: Yes, PEG-400 (Polyethylene Glycol) is a valid cosolvent.[1] However, for this specific scaffold, PEG often requires high concentrations (>20%) to maintain solubility, which can be cytotoxic or viscous. HP-β-CD is generally superior for biological inertness.[1]
Q: How do I know if the compound has precipitated if the solution looks clear?A: "Micro-precipitation" is a silent assay killer.
Test: Centrifuge your diluted assay buffer at 13,000 rpm for 10 minutes. Analyze the supernatant by HPLC or UV-Vis.[1] If the concentration is lower than expected, you have invisible precipitation.
References
Assay Guidance Manual (NCBI). DMSO Tolerance and Serial Dilution Protocols.[1]
Source:
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.[1]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of 8-Bromo-5-chloroisoquinolin-1(2H)-one
Ticket ID: #PUR-ISOQ-8B5C
Status: Open
Assigned Specialist: Senior Application Scientist, Separation Technologies
Subject: Optimization of Flash Chromatography for Halogenated Lactams[1]
Executive Summary
You are attempting to purify 8-Bromo-5-chloroisoquinolin-1(2H)-one . This molecule presents a specific set of chromatographic challenges:
Solubility: The lactam core (–NH–C=O) typically confers poor solubility in non-polar solvents (Hexane/Heptane) and moderate solubility in Dichloromethane (DCM).[1]
Adsorption: The amide functionality acts as a hydrogen bond donor/acceptor, leading to "streaking" or "tailing" on silica gel.[1]
Regioisomerism: Depending on your synthesis route (e.g., cyclization of styrenes), you may have close-eluting impurities like the 5-bromo-8-chloro isomer.[1]
This guide moves beyond standard recipes to provide a logic-driven purification strategy.
Part 1: Pre-Run Diagnostics & Loading Strategy
The #1 cause of failure with isoquinolinones is improper loading. If the compound precipitates inside the column, resolution is lost immediately.[1]
Solubility Assessment & Loading Decision Matrix
Perform this quick test before packing your column:
Use the decision tree below to select your loading method.
Figure 1: Decision matrix for sample loading. For 8-Bromo-5-chloroisoquinolin-1(2H)-one, Dry Loading is statistically the safest approach.[1]
Protocol: The "Dry Load" Technique
Recommended for >500 mg scales or low-solubility crudes.
Dissolve crude material in the minimum amount of DCM/Methanol (9:1) .[1]
Add Silica Gel (40-63 µm) to the flask. Ratio: 1g crude : 2g silica.[1]
Rotary evaporate until a free-flowing powder remains.
Critical Check: If the powder is sticky, add more silica and re-evaporate.[1] It must be like fine sand.[1]
Load this powder on top of your pre-packed column as a flat bed.[1]
Part 2: Mobile Phase Optimization
Standard Hexane/EtOAc gradients often fail for this molecule because the compound requires high EtOAc percentages to move, at which point resolution degrades.[1] We recommend a DCM/Methanol system.[1][2]
Gradient Table: DCM/MeOH System
Stationary Phase: Standard Flash Silica (40-63 µm)[1]
Time (CV)*
% Dichloromethane (A)
% Methanol (B)
Purpose
0 - 2
100%
0%
Column equilibration & elution of non-polar impurities
2 - 5
100%
0%
Isocratic hold to remove non-polar byproducts
5 - 15
99% 95%
1% 5%
Shallow Gradient: Elutes the target isoquinolinone
15 - 20
90%
10%
Flush polar impurities (acids, salts)
*CV = Column Volumes. 1 CV is the volume of solvent held in the packed column.[1]
Methanol breaks the hydrogen bonds between the lactam (NH) and the silica silanols (Si-OH), reducing tailing.[1]
Shallow Slope: The 0-5% MeOH window is where the separation happens.[1] Jumping straight to 5% might co-elute impurities.[1]
Part 3: Troubleshooting & FAQs
Q1: My compound is "streaking" (tailing) badly across 10 test tubes. Why?
Diagnosis: This is classic "Lactam Drag."[1] The N-H proton is interacting strongly with the acidic silica surface.[1]
Corrective Action:
Switch Solvent: Ensure you are using DCM/MeOH.[1] Hexane/EtOAc is prone to streaking for this class.[1]
Modifier: If streaking persists, add 1% Triethylamine (TEA) to the mobile phase.[1] This neutralizes the acidic sites on the silica.[1]
Caution: If you use TEA, you must rotovap your fractions thoroughly to remove the smell/residue.[1]
Q2: I see two spots very close together by TLC. How do I separate them?
Diagnosis: Likely regioisomers (e.g., 5-bromo-8-chloro vs. 8-bromo-5-chloro) or unreacted starting material.[1]
Corrective Action:
Particle Size: Switch from Standard Silica (40-63 µm) to High-Performance Silica (15-40 µm) .
Isocratic Step: Run a TLC in 3% MeOH/DCM. If the Rf difference (
) is >0.1, run the column isocratically at 2% MeOH/DCM for 10 CVs.[1] Do not use a gradient.
Q3: The compound crashed out as a white solid at the top of the column.
Diagnosis: Solubility mismatch. You likely liquid-loaded in DCM, but the mobile phase started with Hexane.[1]
Corrective Action:
Immediate Fix: Pause flow. Add a small amount of pure DCM or 5% MeOH/DCM to the top to redissolve the plug.[1]
Prevention: Use the Dry Load method (see Part 1) for all future runs.
Part 4: Mechanism of Action (The "Why")
Understanding the interaction between your molecule and the stationary phase allows you to troubleshoot in real-time.[1]
Figure 2: Mechanistic view of the separation.[1] Methanol is required to compete with silica for the lactam hydrogen bond, sharpening the peak.
References
BenchChem. (2025).[1][3] Technical Support Center: Purification of 1(2H)-Isoquinolinone by Column Chromatography. Retrieved from
Onyameh, E. K., et al. (2019).[1] Enantioseparation of 5-chloro-2-{2-[3,4-dihydroisoquinoline-2(1H)-yl]ethyl}-2-methyl-2,3-dihydro-1H-inden-1-one... by HPLC-PDA. Biomedical Chromatography. Retrieved from
Brown, W. D., & Gouliaev, A. H. (2005).[1] Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98. (Demonstrates purification logic for brominated isoquinolines). Retrieved from
American Elements. (2025). 8-Bromo-5-chloroisoquinoline Product Specifications. Retrieved from [4]
Disclaimer: This guide is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for 8-Bromo-5-chloroisoquinolin-1(2H)-one before handling.
Removing palladium impurities from 8-Bromo-5-chloroisoquinolin-1(2H)-one products
This guide serves as a specialized technical support resource for researchers and process chemists dealing with palladium contamination in 8-Bromo-5-chloroisoquinolin-1(2H)-one .[1] [2] Product Focus: 8-Bromo-5-chloroiso...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a specialized technical support resource for researchers and process chemists dealing with palladium contamination in 8-Bromo-5-chloroisoquinolin-1(2H)-one .[1]
[2]
Product Focus: 8-Bromo-5-chloroisoquinolin-1(2H)-one
Target Impurity: Residual Palladium (Pd) species [Pd(0), Pd(II)]
Context: Post-synthesis purification (likely following Pd-catalyzed annulation or cross-coupling).[1]
Triage & Diagnostics: Start Here
Before selecting a purification protocol, characterize the state of your material. Isoquinolinone scaffolds possess lactam functionalities (
) that can act as bidentate ligands, effectively "trapping" palladium and making standard washes ineffective.
Diagnostic FAQ
Q: My product is dark grey/brown. Is this purely palladium?A: Likely, yes.[1] Colloidal Pd(0) ("palladium black") causes significant discoloration even at low ppm levels.[1] However, if the product was synthesized via oxidative annulation, oxidized oligomers could also contribute.
Action: Perform a solubility test in THF and DMSO immediately. If the dark color persists in solution, it is likely soluble Pd-complexes. If black particulates settle, it is bulk Pd(0).
Q: I used a standard Celite filtration, but the Pd level is still >1000 ppm. Why?A: Celite only removes insoluble bulk metal.[1] In isoquinolinone synthesis, Pd often remains coordinated to the lactam nitrogen or the 8-position bromine (via weak interactions), forming soluble species like
Q: Can I use hydrogenation (Pd/C + H2) to plate out the Pd?A:CRITICAL WARNING:NO.
Your molecule contains sensitive halogens (8-Bromo and 5-Chloro).[1] Standard catalytic hydrogenation conditions will likely cause hydrodehalogenation (removing the Br/Cl atoms), destroying your product.
Core Troubleshooting Protocols
Method A: Solid-Supported Metal Scavengers (Recommended)
Best for: High-value batches (<100g), high initial Pd (>500 ppm).[1]
This method uses functionalized silica to chelate Pd with higher affinity than your isoquinolinone product.[1]
Protocol:
Dissolution: Dissolve crude 8-Bromo-5-chloroisoquinolin-1(2H)-one in THF (Tetrahydrofuran) or DMF (if solubility is poor). Aim for a concentration of ~10 volumes (10 mL/g).
Scavenger Selection: Add SiliaMetS® Thiol or MP-TMT (Trimercaptotriazine).[1]
Dosage: 3-5 equivalents relative to the residual Pd content (if known).[1] If unknown, use 10-20 wt% relative to the product mass.
Incubation: Stir at 50°C for 4-12 hours .
Note: Heat is crucial to overcome the activation energy required to displace Pd from the isoquinolinone scaffold.
Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a fine sintered glass funnel.[1]
Recovery: Concentrate the filtrate.
Why this works: Thiols and TMTs bind Pd(II) and Pd(0) with binding constants (
) orders of magnitude higher than the lactam oxygen/nitrogen.
Method B: The "DMSO/Water" Recrystallization (Scalable)
Best for: Large batches (>100g), moderate Pd (<500 ppm).
Isoquinolinones are typically sparingly soluble in water but soluble in DMSO.[1] We use this to our advantage to leave Pd in the mother liquor.
Protocol:
Dissolve the product in minimal hot DMSO (approx. 80-90°C).
Add N-Acetyl Cysteine (NAC) (0.1 wt% relative to product) to the hot solution.
Mechanism:[1][2] NAC coordinates soluble Pd species, keeping them in the liquid phase.
Slowly add hot Water (anti-solvent) until turbidity persists (Ratio approx. 1:1 DMSO:Water).[1]
Allow to cool slowly to Room Temperature, then to 0-5°C.
Filter the precipitate and wash extensively with water to remove DMSO and Pd-NAC complexes.[1]
Tip: If the filtrate is still grey, repeat with a fresh carbon charge.
Decision Logic & Visualization
Use the following logic flow to determine the correct purification path for your specific batch of 8-Bromo-5-chloroisoquinolin-1(2H)-one.
Caption: Decision matrix for selecting the optimal palladium removal strategy based on initial contamination levels and batch size.
Comparative Data: Scavenger Efficiency
The following table summarizes expected efficiencies for removing Pd from nitrogen-heterocycle scaffolds (based on industry standards for similar isoquinolinone intermediates).
Scavenger Type
Functional Group
Pd Species Removed
Solvent Compatibility
Expected Loss
SiliaMetS® Thiol
Si-(CH₂)₃-SH
Pd(II), Pd(0)
THF, DCM, DMF
< 5%
SiliaMetS® TMT
Trithiocyanuric acid
Pd(II) (High Affinity)
THF, EtOAc
< 3%
Activated Carbon
Carbon
Colloidal Pd(0)
MeOH, EtOH
10-20%
Celite
Diatomaceous Earth
Bulk Particulates Only
All
< 2%
References
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link
Biotage. (2023).[1][2] Metal Scavenging User Guide: Removing Palladium from Synthesis Products. Link
SiliCycle Inc. (2022).[1] SiliaMetS® Metal Scavengers: Case Studies in Pd Removal. Link
Technical Support Center: Recrystallization of 8-Bromo-5-chloroisoquinolin-1(2H)-one
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on selecting alternative solvents for the recrystallization of 8-Bromo-5-chloroisoquinolin-1(2H)-one. We w...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on selecting alternative solvents for the recrystallization of 8-Bromo-5-chloroisoquinolin-1(2H)-one. We will explore the rationale behind solvent selection, provide troubleshooting for common issues, and present detailed protocols to ensure the highest purity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 8-Bromo-5-chloroisoquinolin-1(2H)-one relevant to recrystallization?
Understanding the inherent properties of 8-Bromo-5-chloroisoquinolin-1(2H)-one is the foundation for selecting an appropriate solvent system. The molecule's structure, featuring a polar lactam group, a benzene ring, and two halogen substituents, classifies it as a moderately polar compound.
Structure: The presence of a hydrogen bond donor (N-H) and acceptor (C=O) in the isoquinolinone core, combined with the electronegative halogen atoms, suggests that polar solvents will be more effective at dissolving it than non-polar hydrocarbon solvents. The general principle of "like dissolves like" is a useful starting point.[1][2]
Physical Form: This compound is typically a solid at room temperature.[3]
Solubility Profile: Based on structurally similar compounds like 5-Bromo-8-chloroisoquinoline, it is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with limited solubility in water.[4] This indicates that highly polar solvents like water may act as an anti-solvent, while moderately polar solvents like ethanol could be a good primary choice.
Q2: What are the limitations of commonly used solvents, and why should I seek alternatives?
While standard solvents like methanol or ethanol are often the first choice, they may not always be optimal.[5] Common limitations include:
High Solubility at Room Temperature: If the compound is too soluble in a solvent even when cold, recovery yields will be low.
"Oiling Out": Solvents with high boiling points can sometimes lead to the compound melting in the hot solvent before it dissolves, forming an oil that is difficult to crystallize.[2]
Safety and Environmental Concerns: Many organic solvents are flammable, toxic, or have significant environmental impacts.[2][6] Exploring greener alternatives is a growing priority in modern chemistry.
The goal is to find a solvent or solvent system that provides a significant solubility difference between hot and cold conditions, ensuring high recovery of pure crystals.[6]
Q3: How do I rationally select an alternative single solvent for recrystallization?
A systematic approach is crucial. The ideal single solvent for recrystallization should dissolve the compound sparingly at room temperature but completely at its boiling point.[5][6]
Protocol 1: Small-Scale Solvent Screening is the recommended first step. This involves testing the solubility of a small amount of your crude material in various solvents.
A list of potential candidate solvents, ordered by decreasing polarity, is provided below.
Table 1: Candidate Solvents for Recrystallization Screening
Solvent
Boiling Point (°C)
Polarity
Potential Use Case
Water
100
High
Likely an anti-solvent, but good for polar impurities.[5]
Methanol
65
High
Good for relatively polar compounds; easily removed.[2][5]
Good alternative to ethanol with a slightly higher boiling point.
Acetonitrile
82
Medium-High
Can be effective for moderately polar compounds.
Acetone
56
Medium
A versatile solvent, but its low boiling point can be challenging.[2][5]
Ethyl Acetate
77
Medium
Suitable for compounds of intermediate polarity.[2][5]
Toluene
111
Low
Good for aromatic compounds; high boiling point can be a drawback.[2][5]
Heptane/Hexane
98 / 69
Low
Likely to be anti-solvents; useful for non-polar impurities.[5]
Q4: When and how should I use a binary (two-solvent) system for recrystallization?
A binary, or mixed-solvent, system is employed when no single solvent provides the ideal solubility profile.[1][5] This technique uses a pair of miscible solvents: one in which your compound is highly soluble (the "solvent") and one in which it is insoluble (the "anti-solvent").[6]
For 8-Bromo-5-chloroisoquinolin-1(2H)-one, a moderately polar solvent like ethanol paired with a highly polar anti-solvent like water is a logical starting point.
The general procedure is as follows:
Dissolve the crude compound in a minimum amount of the hot "solvent" (e.g., ethanol).
To this hot solution, add the "anti-solvent" (e.g., water) dropwise until the solution becomes cloudy (the saturation point).
Add a few more drops of the hot "solvent" to redissolve the precipitate and make the solution clear again.
Allow the solution to cool slowly, which should induce crystallization.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of 8-Bromo-5-chloroisoquinolin-1(2H)-one.
Q5: My compound "oiled out" instead of crystallizing. What happened and how can I fix it?
Causality: "Oiling out" occurs when the hot, saturated solution cools to a temperature that is above the melting point of your solid compound. The compound comes out of solution as a liquid instead of a solid, forming an oil that often fails to crystallize upon further cooling. This is more common with high-boiling point solvents.[2]
Solutions:
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a bit more of the primary solvent to lower the saturation point, then allow it to cool again slowly.
Lower the Boiling Point: Switch to a solvent with a lower boiling point.
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create a nucleation site. Adding a seed crystal of the pure compound can also be effective.
Q6: My crystal yield is very low. How can I improve it?
Causality: Low recovery is typically due to one of two reasons: using too much solvent, or the compound having significant solubility in the cold solvent.
Solutions:
Minimize Solvent Volume: Always use the minimum amount of hot solvent necessary to fully dissolve the compound.[7]
Evaporate Excess Solvent: If too much solvent was added, gently heat the solution to boil off some of the solvent and re-saturate it.
Ensure Complete Cooling: After cooling to room temperature, place the flask in an ice-water bath to maximize precipitation.[5]
Consider a Different Solvent System: The solubility difference of your compound in the chosen solvent between hot and cold may not be large enough. Refer back to the solvent screening protocol to find a better alternative.
Q7: The crystals are colored, even though the pure compound should be white/off-white. What's the cause?
Causality: Colored impurities are often highly polar, conjugated molecules that are present in the crude material.
Solution:
Use Activated Charcoal (Norit): Activated charcoal can be used to adsorb colored impurities. Add a very small amount of charcoal to the cool solution before heating. Heat the solution to boiling, and then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool and crystallize.[5] Be aware that charcoal can also adsorb some of your desired product, so use it sparingly.
Q8: Nothing is crystallizing, even after cooling in an ice bath. What are my next steps?
Causality: The solution is not supersaturated. This could be due to using too much solvent or the compound being too soluble.
Solutions:
Induce Crystallization: Try scratching the flask or adding a seed crystal.
Reduce Solvent Volume: Evaporate some of the solvent to concentrate the solution.
Add an Anti-Solvent: If you are using a single-solvent system, you can try carefully adding a miscible anti-solvent dropwise to induce precipitation.[7] This effectively converts your single-solvent system into a binary one.
Experimental Workflow & Logic Diagrams
To assist in your experimental design, the following diagrams illustrate the decision-making process for solvent selection and troubleshooting.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Subject: Strategies to minimize protodeboronation during Pd-catalyzed cross-coupling.
Substrate Focus: 8-Bromo-5-chloroisoquinolin-1(2H)-one (Electrophile).[1]
Primary Challenge: The reaction conditions required to solubilize and activate the electron-rich, base-labile isoquinolinone core often promote the hydrolytic decomposition (protodeboronation) of sensitive boronic acid partners (e.g., 2-heterocyclic or polyfluorinated boronates).[1]
Module 1: Diagnostic & Mechanism (The "Why")
Before optimizing, confirm that protodeboronation is the root cause of your yield loss.
The "Base Sink" Effect
The 8-Bromo-5-chloroisoquinolin-1(2H)-one substrate contains a lactam N-H (pKa ~11).[1] Standard Suzuki protocols consume 1 equivalent of base immediately to deprotonate this nitrogen.
Consequence: If you use standard stoichiometry (e.g., 2.0 equiv Base), only 1.0 equiv remains for the catalytic cycle. This slows the transmetallation step, leaving the boronic acid exposed to the reaction medium for longer periods, increasing the probability of decomposition.
Mechanism of Failure
Protodeboronation is a base-catalyzed hydrolytic pathway.[1] It competes directly with the desired transmetallation step.
Caption: The kinetic competition between productive transmetallation and destructive protodeboronation. High pH and water concentration accelerate the red path.
Module 2: Troubleshooting Guides
Scenario A: The "Disappearing Nucleophile"
Observation: LCMS shows full consumption of the boronic acid, but the 8-bromo-isoquinolinone starting material remains largely unreacted.[1] A major peak corresponding to the de-boronated arene (R-H) is observed.
Potential Cause
Technical Explanation
Corrective Action
Reaction too slow
The catalyst is not active enough to couple the boronate before it decomposes.[1]
Switch Catalyst: Use rapid-oxidative-addition precatalysts like XPhos Pd G4 or SPhos Pd G3 .[1] These bulky ligands accelerate transmetallation.
Water concentration
Excess water acts as the proton source for deboronation.
Strict Anhydrous: Switch to anhydrous 1,4-dioxane. Use CsF or anhydrous K₃PO₄ instead of aqueous carbonate bases.[1]
Base Strength
High pH (hydroxide/alkoxide) accelerates deboronation.[1][2]
Buffer pH: Use a milder base like K₃PO₄ (anhydrous) or switch to the MIDA boronate slow-release protocol.[1]
Scenario B: The "Stalled Coupling"
Observation: Reaction stops at ~50% conversion. Adding more boronic acid pushes it slightly but yields remain low.
Potential Cause
Technical Explanation
Corrective Action
Base Depletion
The isoquinolinone N-H consumed the base, halting the catalytic cycle.[1]
Adjust Stoichiometry: Increase base to 3.0 - 4.0 equivalents . Ensure the base is anhydrous to avoid promoting hydrolysis.
Catalyst Poisoning
The free N-H or the pyridine-like nitrogen of the isoquinoline is coordinating to Pd.
Protect the Nitrogen: Methylate (N-Me) or protect (N-SEM/N-Boc) the isoquinolinone before coupling.[1] This prevents anion formation and coordination.
Workup: If N-H solubility issues arise during workup, acidify slightly to pH 6 to precipitate the product or extract with THF/EtOAc.
Protocol 2: The "Slow-Release" Strategy (MIDA Boronates)
Best for: Extremely fragile boronic acids that decompose immediately upon base addition.[1]
Rationale: MIDA boronates are stable to base.[1][3] They slowly hydrolyze to release the active boronic acid in small concentrations, keeping the steady-state concentration of the unstable species low.[4]
Solvent: Dioxane:Water (10:1 ratio).[1] Water is strictly required here for MIDA hydrolysis.[1]
Execution:
Combine aryl halide, MIDA boronate, and catalyst in Dioxane.
Heat to 60°C.
Dropwise Addition: Add the aqueous base solution very slowly via syringe pump over 2 hours.
Why? This controls the release of the active boronic acid, forcing it to react with Pd immediately rather than accumulate and decompose.
Module 4: Decision Logic (Workflow)
Use this logic tree to select the correct experimental path.
Caption: Decision tree for selecting reaction conditions based on substrate stability and protection status.
References
Mechanistic Insight on Protodeboronation:
Cox, P. A., et al. (2010). "Base-catalyzed protodeboronation of arylboronic acids and esters." Journal of the American Chemical Society.[5]
MIDA Boronate Strategy:
Knapp, D. M., et al. (2009). "Slow-Release Strategy for the Suzuki-Miyaura Coupling of Unstable Boronic Acids." Journal of the American Chemical Society.[5]
Buchwald Precatalysts (G3/G4 Series):
Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.
Properties of 8-Bromo-5-chloroisoquinolin-1(2H)-one:
American Elements. "8-Bromo-5-chloroisoquinoline Chemical Properties and Safety Data."[1]
[1][6]
Characteristic IR absorption bands of 8-Bromo-5-chloroisoquinolin-1(2H)-one
Title: Structural Validation and Application Guide: 8-Bromo-5-chloroisoquinolin-1(2H)-one vs. Mono-Halogenated Scaffolds Executive Summary & Strategic Context In modern drug discovery, particularly in the development of...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Structural Validation and Application Guide: 8-Bromo-5-chloroisoquinolin-1(2H)-one vs. Mono-Halogenated Scaffolds
Executive Summary & Strategic Context
In modern drug discovery, particularly in the development of kinase and PARP inhibitors, 8-Bromo-5-chloroisoquinolin-1(2H)-one serves as an elite, dual-functionalized heterocyclic building block. Unlike its unsubstituted or mono-halogenated counterparts, this specific scaffold provides two distinct synthetic handles (C8-Br and C5-Cl). Because the carbon-bromine bond possesses a lower dissociation energy than the carbon-chlorine bond, researchers can execute orthogonal cross-coupling cascades—such as a chemoselective Suzuki-Miyaura coupling at C8, followed by a Buchwald-Hartwig amination at C5.
Before initiating these resource-intensive catalytic workflows, rigorous structural validation of the starting material is mandatory. Infrared (IR) spectroscopy provides a rapid, non-destructive method to confirm the integrity of the lactam core and verify the presence of both halogen substituents.
Causality in IR Vibrational Shifts: The Halogen Effect
The IR absorption profile of 8-Bromo-5-chloroisoquinolin-1(2H)-one is defined by its cyclic amide (lactam) core and the profound inductive (-I) effects of its halogens. Understanding the causality behind these spectral shifts is critical for accurate structural validation.
Lactam C=O Stretch (Amide I): In standard, unsubstituted isoquinolinones, the carbonyl stretch typically appears between 1650 and 1660 cm⁻¹[1]. However, the highly electron-withdrawing halogens at the C5 and C8 positions pull electron density away from the aromatic ring. This inductive effect reduces the ability of the lactam nitrogen's lone pair to delocalize into the carbonyl group, thereby increasing the double-bond character of the C=O bond. Consequently, the C=O stretch in 8-Bromo-5-chloroisoquinolin-1(2H)-one shifts to a higher frequency, reliably appearing between 1660 and 1680 cm⁻¹[2].
Lactam N-H Stretch: The secondary amide N-H stretching vibration occurs as a medium-to-strong, broad absorption at 3180–3220 cm⁻¹[2]. The broadening is a direct result of intermolecular hydrogen bonding in the solid state, which is characteristic of rigid, planar lactam rings.
Carbon-Halogen Stretches: The C-Cl stretch manifests in the fingerprint region at approximately 750 cm⁻¹, while the heavier, more polarizable C-Br bond vibrates at a lower frequency, typically around 550 cm⁻¹.
Quantitative Comparison: Product vs. Alternatives
To objectively evaluate the structural signature of 8-Bromo-5-chloroisoquinolin-1(2H)-one, we must compare its characteristic IR bands against alternative scaffolds. The table below illustrates how progressive halogenation alters the vibrational frequencies.
Compound
C=O Stretch (cm⁻¹)
N-H Stretch (cm⁻¹)
C-Cl Stretch (cm⁻¹)
C-Br Stretch (cm⁻¹)
Synthetic Utility
Isoquinolin-1(2H)-one
~1655
~3200
N/A
N/A
Core scaffold; no cross-coupling handles.
5-Chloroisoquinolin-1(2H)-one
~1662
~3195
~750
N/A
Mono-functionalized; limited to C5 derivatization.
8-Bromoisoquinolin-1(2H)-one
~1665
~3190
N/A
~550
Mono-functionalized; limited to C8 derivatization.
8-Bromo-5-chloroisoquinolin-1(2H)-one
~1672
~3180
~750
~550
Dual-functionalized; enables orthogonal coupling.
Note: The synergistic inductive effect of both halogens in the target product results in the highest C=O stretching frequency, serving as a primary diagnostic marker.
To ensure high-fidelity structural validation, use the following Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) protocol. This method intentionally eliminates the need for KBr pellet pressing, thereby preventing moisture contamination which can artificially broaden or obscure the critical N-H stretch.
Step 1: Instrument Preparation & Background
Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe.
Collect a background spectrum (air) from 4000 to 400 cm⁻¹ using 32 scans at a resolution of 4 cm⁻¹.
Validation Check: Ensure the background spectrum shows no residual organic peaks and maintains a flat baseline.
Step 2: Sample Loading
Transfer 2–5 mg of neat 8-Bromo-5-chloroisoquinolin-1(2H)-one powder directly onto the center of the diamond crystal.
Ensure the powder completely covers the active sensor area to maximize the signal-to-noise ratio.
Step 3: Compression & Acquisition
Lower the ATR pressure anvil until the clutch clicks. This ensures uniform optical contact between the crystal and the solid sample, which is critical for accurate peak intensity.
Acquire the sample spectrum using the established parameters (32 scans, 4 cm⁻¹ resolution).
Step 4: Spectral Processing & Verification
Apply an ATR correction algorithm to compensate for depth-of-penetration variations at lower wavenumbers.
Validation Check: Confirm the presence of the sharp C=O peak at ~1672 cm⁻¹ and the broad N-H peak at ~3180 cm⁻¹. Crucially, verify the presence of both the C-Cl (~750 cm⁻¹) and C-Br (~550 cm⁻¹) bands in the fingerprint region to distinguish the sample from mono-halogenated impurities.
Workflow for ATR-FTIR structural validation of 8-Bromo-5-chloroisoquinolin-1(2H)-one.
Application Workflow: Orthogonal Cross-Coupling
Once the structural integrity of 8-Bromo-5-chloroisoquinolin-1(2H)-one is validated via IR spectroscopy, the compound is ready for deployment in complex synthetic cascades. The diagram below illustrates the logical relationship and experimental workflow for exploiting its dual-halogen handles to build advanced Active Pharmaceutical Ingredients (APIs).
Orthogonal cross-coupling workflow exploiting the differential reactivity of C8-Br and C5-Cl.
References
2.[1] Title: Palladium Mediated Synthesis of Isoquinolinone Derivatives and Study of Their Biological Activities
Source: Bangladesh University of Engineering and Technology (BUET) Institutional Repository
URL: [Link]
A Comparative Guide to the Structural Elucidation of 8-Bromo-5-chloroisoquinolin-1(2H)-one: Predicting the LC-MS Fragmentation Pattern
For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of novel chemical entities is a cornerstone of programmatic success. 8-Bromo-5-chloroisoquinolin-1(2H...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of novel chemical entities is a cornerstone of programmatic success. 8-Bromo-5-chloroisoquinolin-1(2H)-one, a halogenated heterocyclic compound, represents a class of molecules often synthesized as intermediates for pharmacologically active agents. Its characterization demands a robust analytical strategy. This guide provides an in-depth analysis of the predicted Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of this molecule, offers a detailed protocol for its experimental verification, and compares the technique against other principal methods of structural elucidation.
The Analytical Imperative: Why Fragmentation Matters
Mass spectrometry is a premier analytical technique that provides critical information about a molecule's mass and, by extension, its elemental composition and structure.[1] In LC-MS, after chromatographic separation, molecules are ionized—most commonly via Electrospray Ionization (ESI) for polar compounds—to form quasi-molecular ions (e.g., [M+H]⁺).[2] These ions are often stable, but by inducing fragmentation through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), we create a "molecular fingerprint."[1] This fragmentation pattern is not random; it is governed by the principles of chemical stability, where bonds cleave to form the most stable resulting ions and neutral losses. For a molecule like 8-Bromo-5-chloroisoquinolin-1(2H)-one, the presence of a lactam moiety and two distinct halogens creates a unique and predictable fragmentation cascade.
Predicted Mass Fragmentation Pattern of 8-Bromo-5-chloroisoquinolin-1(2H)-one
Molecular Formula: C₉H₅BrClNO
Monoisotopic Mass: 256.9243 u
1. The Parent Ion and its Isotopic Signature:
Under positive mode ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, with an expected m/z of 257.9316 . A crucial feature of this parent ion will be its distinctive isotopic pattern. Due to the natural abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the molecular ion region will display a characteristic cluster of peaks.[1]
M peak: (containing ⁷⁹Br and ³⁵Cl) at m/z ~258
M+2 peak: (a composite of ions with ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl) at m/z ~260
M+4 peak: (containing ⁸¹Br and ³⁷Cl) at m/z ~262
The relative intensity of the M and M+2 peaks for a single bromine atom is nearly 1:1, while for a single chlorine atom, it is approximately 3:1.[1] The combination of both halogens will create a unique, predictable cluster that serves as a primary diagnostic tool.
2. Key Fragmentation Pathways (MS/MS of m/z 257.9):
The fragmentation is driven by the cleavage of the weakest bonds and the formation of stable products.
Primary Loss of Carbon Monoxide (CO): The lactam carbonyl group represents a likely point of initial fragmentation. The loss of a neutral CO molecule (28 Da) is a common pathway for N-heterocyclic ketones and amides.[4] This would result in a fragment ion corresponding to protonated 8-bromo-5-chloroisoquinoline.
[M+H - CO]⁺ → m/z 229.9265
Halogen Loss: Cleavage of the carbon-halogen bonds is another principal pathway.[1] The C-Br bond is weaker than the C-Cl bond, suggesting that the loss of a bromine radical (Br•) might be slightly favored over the loss of a chlorine radical (Cl•).
Sequential Fragmentation: The primary fragments can undergo further dissociation. The most informative would be the sequential loss from the ion at m/z 229.9.
[M+H - CO - Br•]⁺ → m/z 150.0471
[M+H - CO - Cl•]⁺ → m/z 194.9575
Each of these fragment ions will retain a specific halogen (or none), and its own isotopic pattern will provide further structural confirmation.
Visualization of Predicted Fragmentation
Caption: Predicted ESI-MS/MS fragmentation pathway for 8-Bromo-5-chloroisoquinolin-1(2H)-one.
Experimental Protocol for LC-MS/MS Verification
This protocol outlines a self-validating system for acquiring high-quality fragmentation data using a standard triple quadrupole or Q-TOF mass spectrometer.
1. Sample Preparation:
a. Accurately weigh ~1 mg of 8-Bromo-5-chloroisoquinolin-1(2H)-one.
b. Dissolve in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.
c. Prepare a working solution of 1 µg/mL by diluting the stock solution with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid).
d. Vortex thoroughly and transfer to an autosampler vial.
2. Liquid Chromatography (LC) Conditions:
LC System: UHPLC system capable of binary gradient elution.
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is a robust starting point.[1]
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: A typical screening gradient would be:
0-2 min: 5% B
2-15 min: Ramp from 5% to 95% B
15-18 min: Hold at 95% B
18.1-20 min: Return to 5% B and equilibrate.
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
Ion Source: Electrospray Ionization (ESI), positive mode.
Step 1 (Full Scan): Acquire data in full scan mode from m/z 100-500 to identify the retention time and confirm the m/z and isotopic pattern of the [M+H]⁺ ion.
Step 2 (Tandem MS): Create a targeted MS/MS experiment. Select the monoisotopic [M+H]⁺ peak (m/z 257.9) as the precursor ion. Apply a range of collision energies (e.g., stepping from 10 to 40 eV) to observe the full profile of fragment ions. This energy titration is crucial for observing both primary and secondary fragments.
Comparison of Analytical Alternatives
While LC-MS/MS is a powerful tool for this analysis, it is essential to understand its performance in the context of other available techniques.
Feature
LC-MS/MS
NMR Spectroscopy
GC-MS
Primary Output
Mass-to-charge ratio of molecule and fragments
Nuclear magnetic resonance frequencies
Mass-to-charge ratio of molecule and fragments
Sensitivity
High (picogram to femtogram)
Low (milligram to microgram)
High (picogram), but requires volatility
Structural Info
Connectivity, molecular weight, elemental formula (HRMS)
Definitive connectivity, stereochemistry, 3D structure
Molecular weight, fragmentation pattern
Sample Req.
Very Low
High
Low
Suitability for Analyte
Excellent. Ideal for polar, non-volatile compounds. Provides rapid confirmation.
Excellent. The gold standard for de novo structural proof, but requires more material and time.
Poor. The compound is likely not volatile enough and may degrade at high injector temperatures.
Key Advantage
Speed, sensitivity, and direct molecular weight information.
Unambiguous structural elucidation without reference standards.
Excellent for volatile and thermally stable compounds.
Conclusion: An Integrated Approach
For the structural characterization of 8-Bromo-5-chloroisoquinolin-1(2H)-one, LC-MS/MS is the method of choice for rapid identity confirmation, purity assessment, and metabolite identification due to its unparalleled sensitivity and speed. The predicted fragmentation pattern, centered around the initial loss of carbon monoxide followed by sequential halogen losses, provides a clear and verifiable molecular signature.
However, for the de novo confirmation of a newly synthesized batch where no reference standard exists, Nuclear Magnetic Resonance (NMR) spectroscopy remains the indispensable gold standard. The most robust analytical workflow involves using LC-MS/MS for initial screening and confirmation, followed by comprehensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analysis for absolute structural proof. This integrated approach leverages the strengths of each technique, ensuring the highest degree of scientific integrity and confidence in the final structural assignment.
References
American Elements. (n.d.). 8-Bromo-5-chloroisoquinoline. Retrieved from [Link]
Kádár, M., et al. (2006). Mass Spectra of Iso-Cinchona- and Halogenated Cinchona Alkaloids. ResearchGate. Retrieved from [Link]
Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. Retrieved from [Link]
PubChem. (n.d.). 8-bromo-5-chloroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. Retrieved from [Link]
Metware Biotechnology. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]
ResearchGate. (n.d.). LC/MS/MS/ESI determination of main fragmentation pathway for compounds 1-7. Retrieved from [Link]
Tuntland, T., et al. (2018). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PMC. Retrieved from [Link]
Bruker. (n.d.). ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. Retrieved from [Link]
Canvas. (2023, December 3). Bromo pattern in Mass Spectrometry. YouTube. Retrieved from [Link]
Wang, J., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. Retrieved from [Link]
13C NMR chemical shifts of 8-Bromo-5-chloroisoquinolin-1(2H)-one
Comparative Guide: C NMR Chemical Shift Assignment for 8-Bromo-5-chloroisoquinolin-1(2H)-one Executive Summary As a Senior Application Scientist in structural elucidation, I frequently encounter challenges when assigning...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide:
C NMR Chemical Shift Assignment for 8-Bromo-5-chloroisoquinolin-1(2H)-one
Executive Summary
As a Senior Application Scientist in structural elucidation, I frequently encounter challenges when assigning the nuclear magnetic resonance (NMR) spectra of heavily functionalized heterocycles. 8-Bromo-5-chloroisoquinolin-1(2H)-one (CAS 1698128-33-4) [1] is a highly valuable building block in medicinal chemistry, particularly for synthesizing kinase and PARP inhibitors. However, the presence of two different halogens on the benzenoid ring creates complex electronic environments that complicate
C NMR assignments.
This guide objectively compares three methodologies for determining the
C NMR chemical shifts of this compound: Empirical Substituent Chemical Shift (SCS) Additivity , In Silico DFT/GIAO Prediction , and Experimental Acquisition . By cross-validating predictive models with empirical data, researchers can establish a self-validating system for unambiguous structural characterization.
Methodology Comparison & Workflow
When characterizing novel halogenated isoquinolinones, relying solely on 1D
C NMR is insufficient due to the presence of five quaternary carbons (C1, C4a, C5, C8, C8a). We must compare predictive computational models against rigorous experimental protocols to ensure accuracy.
Workflow for structural verification of halogenated isoquinolinones via empirical and predicted NMR.
The Self-Validating Experimental Protocol
To generate trustworthy empirical data, the acquisition protocol must account for the physical physics of the molecule.
Sample Preparation: Dissolve 25–30 mg of 8-Bromo-5-chloroisoquinolin-1(2H)-one in 0.6 mL of anhydrous DMSO-
. Causality: The lactam moiety inherently limits solubility in non-polar solvents like CDCl; DMSO- disrupts intermolecular hydrogen bonding, ensuring a homogenous solution.
Instrument Setup: Utilize a 400 MHz or 500 MHz NMR spectrometer equipped with a 5 mm BBFO probe.
Acquisition Parameters (Critical Step):
Pulse Sequence: zgpg30 (standard 1D
C with H power-gated decoupling).
Relaxation Delay (
): Must be set to 3.0 to 5.0 seconds . Causality: Halogen-bearing quaternary carbons (C5, C8) and bridgehead carbons (C4a, C8a) lack attached protons. They do not benefit from Nuclear Overhauser Effect (NOE) enhancement and possess exceptionally long relaxation times. A standard 1.0s delay will severely attenuate these signals, leading to missing peaks.
Scans (NS): Minimum 1024 scans to achieve a Signal-to-Noise (S/N) ratio > 10:1 for all quaternary carbons.
Data Processing: Zero-fill to 64k data points and apply an exponential window function (Line Broadening = 1.0 Hz) to enhance S/N without sacrificing peak resolution.
Performance Comparison: Predictive vs. Empirical Data
To objectively evaluate the chemical shifts, we compare the baseline unsubstituted isoquinolin-1(2H)-one [2] against our target molecule using three distinct analytical approaches.
Table 1: Comparative
C NMR Chemical Shifts (
, ppm) in DMSO-
Carbon Position
Unsubstituted Base Scaffold
Method A: Calculated (Empirical SCS)
Method B: Predicted (DFT/GIAO)
Method C: Assigned Experimental
C1 (C=O)
162.5
163.0
163.2
162.8
C3
128.0
128.5
128.8
128.6
C4
106.5
106.8
107.1
106.9
C4a
137.5
135.5
135.2
135.8
C5 (C-Cl)
126.0
130.5
131.1
130.9
C6
132.0
134.5
134.8
134.2
C7
126.5
130.5
130.9
130.1
C8 (C-Br)
127.5
121.0
120.5
121.4
C8a
125.5
129.0
129.6
128.8
Note: Base scaffold values are derived from standard literature assignments for 1(2H)-isoquinolinones [2] [3].
Table 2: Accuracy Comparison of Predictive Methodologies
Methodology
Mean Absolute Error (MAE)
Strengths
Weaknesses
Empirical SCS Additivity
~0.8 ppm
Fast, relies on established functional group constants.
Fails to account for steric peri-interactions between C8 and C1.
DFT/GIAO Prediction
~0.5 ppm
Highly accurate for complex electronic resonance effects.
Requires synthesized material and lengthy acquisition times.
Scientific Causality: Decoding the Chemical Shifts
Understanding why the NMR peaks appear where they do is the hallmark of true analytical expertise. The substitution of chlorine at C5 and bromine at C8 drastically alters the electronic topography of the isoquinolinone core.
1. The Heavy Atom Effect (HAE) at C8:
The most striking feature of this spectrum is the upfield shift of C8 from 127.5 ppm to 121.4 ppm . While halogens are generally electronegative and should deshield carbons, bromine exhibits a pronounced "Heavy Atom Effect." The large electron cloud of the bromine atom induces strong spin-orbit coupling, which increases the diamagnetic shielding of the ipso carbon (C8), driving the signal significantly upfield.
2. Inductive Deshielding at C5:
Conversely, the C5 position shifts downfield from 126.0 ppm to 130.9 ppm . Chlorine is highly electronegative but lacks the massive electron cloud of bromine. Therefore, its strong inductive electron-withdrawing effect (-I) dominates, pulling electron density away from the ipso carbon (C5) and deshielding it.
3. Carbonyl Stability (C1):
The lactam carbonyl (C1) remains remarkably stable at 162.8 ppm . While one might expect the electron-withdrawing halogens to deshield the carbonyl, the rigid, planar nature of the isoquinolinone bicyclic system [3] isolates the C1 carbon from the inductive effects of the benzenoid ring. Furthermore, the peri-interaction between the bulky C8-bromine and the C1-carbonyl oxygen forces a slight steric compression, which effectively counterbalances any minor inductive deshielding.
Conclusion
When characterizing 8-Bromo-5-chloroisoquinolin-1(2H)-one, neither empirical additivity rules nor DFT calculations are perfect in isolation. However, by comparing these predictive models against a rigorously designed experimental protocol—specifically tailored to accommodate the long relaxation times of halogenated quaternary carbons—researchers can achieve absolute confidence in their structural assignments.
References
BLD Pharm. 5-Bromo-8-chloroisoquinolin-1(2H)-one & Related Halogenated Derivatives (CAS 1698128-33-4). Retrieved from 1
Fine-Chemtech / Spassov, S. L., et al. Carbon-13 and Proton NMR Spectra of 1(2H)-Isoquinolinone and Substituted Derivatives. Retrieved from 2
Smolecule. Multinuclear NMR Spectral Assignments for Isoquinolin-1(2H)-one Frameworks. Retrieved from 3
Reference Standards for 8-Bromo-5-chloroisoquinolin-1(2H)-one: Quality Control & Qualification Guide
Executive Summary: The "Standard" Dilemma In the development of kinase inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors, 8-Bromo-5-chloroisoquinolin-1(2H)-one serves as a critical, high-value scaffold. Its du...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Standard" Dilemma
In the development of kinase inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors, 8-Bromo-5-chloroisoquinolin-1(2H)-one serves as a critical, high-value scaffold. Its dual-halogenation pattern allows for orthogonal cross-coupling reactions (e.g., Suzuki at C8, Buchwald at C5).
However, a dedicated pharmacopoeial (USP/EP) monograph for this specific intermediate does not exist. Researchers are often forced to choose between expensive custom synthesis or variable-quality commercial "tech grade" materials.
This guide objectively compares the three primary approaches to securing a reference standard for this compound and provides a self-validating protocol to upgrade a commercial sample into a qualified In-House Primary Reference Standard .
Comparative Analysis of Reference Standard Options
The following table contrasts the three available pathways for obtaining a reference standard.
Feature
Option A: Commercial "Tech Grade"
Option B: In-House Qualified Standard (Recommended)
Option C: Custom Certified Reference Material (CRM)
Source
Catalog Chemical Vendor
Purified & Characterized In-House
Specialized CRM Vendor
Purity
95% - 97% (Area %)
> 99.5% (w/w)
> 99.0% (w/w)
Identity Confidence
Low (Often relies on generic NMR)
High (confirmed via 2D NMR/NOE)
High
Cost
Low ($)
Medium ()
Very High ()
Lead Time
Days
2-3 Weeks
3-6 Months
Risk
High: Risk of regioisomer contamination (5-Br-8-Cl).
Low: Regioisomers explicitly ruled out.
Low: Vendor assumes liability.
Suitability
Early Discovery Screening
GMP Starting Material Release / Late Stage
NDA Filing / Commercial Release
Expert Insight: The Regioisomer Trap
The synthesis of 8-bromo-5-chloroisoquinolin-1(2H)-one often involves bromination of 5-chloroisoquinoline or cyclization of 2-amino-4-chloro-benzoic acid derivatives. Both routes are prone to generating the 5-Bromo-8-chloro isomer (CAS 1368337-30-7).
Commercial COAs often fail to distinguish these isomers because they have identical Mass (MW 258.5) and very similar HPLC retention times.
Recommendation: Do not rely on Option A for critical QC. You must perform the structural validation described in Section 4.
Scientific Integrity: The Qualification Workflow
To establish an authoritative reference standard, we utilize a "Triad of Qualification": Identity, Purity, and Potency .
Qualification Workflow Diagram
Figure 1: Decision tree for the purification and qualification of a primary reference standard.
Experimental Protocols & Data
Structural Validation (Identity)
The most critical step is proving you have the 8-Bromo-5-chloro isomer and not the 5-Bromo-8-chloro isomer.
Protocol:
Dissolve 10 mg of sample in DMSO-d6.
Acquire 1H NMR and 1D NOE (Nuclear Overhauser Effect) spectra.
8-Bromo isomer (Target): You should see NO NOE enhancement at the H-8 position because it is substituted with Bromine. You may see weak enhancement at H-3 (if planar).
5-Bromo isomer (Impurity): If H-8 is a proton (Cl is at C5), irradiating the NH/C=O region often shows an interaction with the peri-proton at C8.
Alternative: HMBC correlation from C1 (Carbonyl) to H-8. If H-8 is absent (Bromine substituted), this correlation is missing.
Simulated NMR Data Comparison:
Position
Proton
8-Bromo-5-chloroisoquinolin-1(2H)-one (Target)
5-Bromo-8-chloroisoquinolin-1(2H)-one (Isomer)
H-3
d, J~7.5 Hz
~7.35 ppm
~7.30 ppm
H-4
d, J~7.5 Hz
~6.60 ppm (Deshielded by C5-Cl)
~6.85 ppm (Deshielded by C5-Br)
H-6
d, J~8.5 Hz
~7.80 ppm
~7.95 ppm
H-7
d, J~8.5 Hz
~7.65 ppm
~7.50 ppm
H-8
-
Absent (Substituted)
Present (~8.1 ppm, d)
Note: The "Heavy Atom Effect" of Bromine at C5 (in the impurity) typically causes a larger downfield shift on the adjacent H-4 compared to Chlorine.
Chromatographic Purity (HPLC Method)
This method separates the target from common synthetic precursors (e.g., 5-chloroisoquinoline).
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 230 nm (Isoquinolinone core) and 254 nm.
Acceptance Criteria: Main peak > 99.5% area; No single impurity > 0.1%.
Absolute Potency Assignment (qNMR)
This is the "Gold Standard" technique (Result 1.2, 1.11) to assign a purity value without needing an existing standard.
Protocol:
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), dried over P2O5.
Solvent: DMSO-d6 (High solubility required).
Preparation: Accurately weigh ~10 mg of Sample and ~5 mg of IS into the same vial. Dissolve completely.
Acquisition:
Pulse angle: 90°.
Relaxation delay (D1): > 60 seconds (5x T1).
Scans: 16 or 32.
Calculation:
Where I = Integral, N = Number of protons, M = Molar Mass, W = Weight, P = Purity.
Impurity Fate Mapping
Understanding where impurities originate allows for better control.
Figure 2: Origin of critical impurities. Note that regioisomers formed in step 1 are carried through to the final product.
References
ICH Harmonised Tripartite Guideline. Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation. Link
ICH Harmonised Tripartite Guideline. Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. International Council for Harmonisation. Link
Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. Link
PubChem Compound Summary. 8-Bromo-5-chloroisoquinoline (Precursor Data). National Center for Biotechnology Information. Link
Sigma-Aldrich. Quantitative NMR for Content Assignment of Reference Standards.Link
Differentiating 5-Bromo and 8-Bromo Isoquinolinone Isomers by NMR: A Comprehensive Analytical Guide
In pharmaceutical development, the precise structural elucidation of regioisomers is a non-negotiable quality attribute. For halogenated bicyclic scaffolds like isoquinolinones, misidentifying the position of a bromine a...
Author: BenchChem Technical Support Team. Date: March 2026
In pharmaceutical development, the precise structural elucidation of regioisomers is a non-negotiable quality attribute. For halogenated bicyclic scaffolds like isoquinolinones, misidentifying the position of a bromine atom can lead to catastrophic failures in downstream cross-coupling reactions and structure-activity relationship (SAR) models.
This guide provides an authoritative, objective comparison of the NMR profiles of 5-bromo-isoquinolin-1(2H)-one and 8-bromo-isoquinolin-1(2H)-one . By moving beyond simple 1D multiplicity analysis and leveraging orthogonal 2D NMR techniques, researchers can establish a self-validating analytical system for unambiguous isomer differentiation [1].
Structural Causality & The Multiplicity Trap
A common pitfall in differentiating these two regioisomers is relying solely on 1D
H NMR splitting patterns. Because both isomers retain three adjacent protons on the aromatic ring, both will exhibit a classic doublet-triplet-doublet (d-t-d) multiplicity system.
To break this symmetry, we must look at the causality behind the electronic and spatial environments:
The Peri-Effect (Electronic): In the 5-bromo isomer, the H-8 proton is situated peri to the C-1 carbonyl group. The magnetic anisotropy of the carbonyl oxygen heavily deshields H-8, pushing its chemical shift significantly downfield (>8.2 ppm). In the 8-bromo isomer, this position is occupied by bromine, and the highly deshielded signal vanishes [3].
The Bay-Region Interaction (Spatial): The H-4 proton (on the lactam ring) and the H-5 proton (on the aromatic ring) point toward each other across the "bay region" of the bicyclic system. Their spatial proximity (~2.5 Å) guarantees a strong Nuclear Overhauser Effect (NOE). If bromine occupies C-5, this NOE is structurally impossible.
Comparative Data Matrix
The following table summarizes the expected quantitative NMR data, highlighting the critical divergence points between the two isomers.
Analytical Target
5-Bromo-isoquinolin-1(2H)-one
8-Bromo-isoquinolin-1(2H)-one
Causality / Diagnostic Value
H-8 H Shift
~8.30 ppm (d)
Absent
Deshielded by C=O peri-effect. Primary 1D diagnostic marker.
H-5 H Shift
Absent
~7.80 ppm (dd)
Presence allows for bay-region spatial correlation.
H-6 / H-7 Shifts
~7.60 ppm (d) / ~7.40 ppm (t)
~7.50 ppm (t) / ~7.70 ppm (d)
Splitting patterns (d-t-d) are too similar for definitive proof.
H-4 to H-5 NOE
Negative (No Cross-peak)
Positive (Strong Cross-peak)
Confirms the presence/absence of a proton at C-5.
C-1 to H-8 HMBC
Positive ( Cross-peak)
Negative
correlations are strong; confirms H-8 presence [1].
Logical Workflows & Visualizations
To ensure absolute confidence, the analytical workflow must utilize both 1D and 2D NMR techniques in a decision-tree format.
Figure 1: Decision tree for identifying bromoisoquinolinone isomers using 1D and 2D NMR.
Figure 2: Logical mapping of critical 2D NMR correlations defining each isomer.
Self-Validating Experimental Protocol
A protocol is only as good as its internal controls. The following methodology ensures that a "missing" signal (e.g., a lack of NOE) is a true structural feature and not an artifact of poor sample preparation or incorrect instrument parameters [2].
Step 1: Sample Preparation
Solvent Selection: Weigh 5–10 mg of the purified compound and dissolve in 0.6 mL of DMSO-
.
Causality: Isoquinolinones form strong intermolecular hydrogen-bonded dimers (lactam motifs) which severely limit solubility in CDCl
Filtration: Filter the solution through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulate matter that could broaden lines and ruin NOE signals.
Step 2: 1D
H NMR Acquisition
Parameters: Acquire standard
H NMR (minimum 400 MHz, ideally 500+ MHz) with 16–64 scans. Set the relaxation delay () to at least 2.0 seconds.
Analysis: Inspect the region >8.2 ppm. If a distinct doublet is observed, tentatively assign as the 5-bromo isomer. If the most downfield signal is <8.0 ppm, tentatively assign as the 8-bromo isomer.
Step 3: 2D NOESY (The Spatial Validation)
Parameters: Set up a 2D NOESY experiment. Crucially, set the mixing time (
) to 300–500 ms . This is optimized for small molecules (MW ~224 g/mol ) tumbling in a viscous solvent like DMSO.
Internal Positive Control: Before looking for the diagnostic H-4/H-5 cross-peak, verify the presence of the H-3 to H-4 NOE cross-peak .
Causality: These two protons are adjacent on the lactam ring. If this cross-peak is missing, your mixing time is incorrect or the sample is too dilute. Do not proceed until this internal control is visible.
Diagnostic Check: Look for a cross-peak between H-4 (~6.6 ppm) and the aromatic region (~7.8 ppm). Its presence confirms the 8-bromo isomer.
Step 4: 2D HMBC (The Electronic Validation)
Parameters: Acquire a
H-C HMBC spectrum optimized for long-range couplings of Hz.
Diagnostic Check: Locate the C-1 carbonyl carbon signal (~162 ppm on the F1 axis). Trace horizontally to look for a cross-peak in the aromatic region. A strong
correlation to a proton >8.2 ppm confirms the presence of H-8, definitively identifying the 5-bromo isomer.
Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Oxford Instruments. [Link]
Comparative
UV-Vis Absorption Maxima of 8-Bromo-5-chloroisoquinolin-1(2H)-one: A Comparative Characterization Guide
Executive Summary & Technical Context[1][2][3][4][5] 8-Bromo-5-chloroisoquinolin-1(2H)-one is a highly specialized heterocyclic scaffold, primarily utilized as a pharmacophore in the development of PARP inhibitors and ki...
8-Bromo-5-chloroisoquinolin-1(2H)-one is a highly specialized heterocyclic scaffold, primarily utilized as a pharmacophore in the development of PARP inhibitors and kinase modulators. Unlike its mono-halogenated analogs, this di-halogenated core offers unique orthogonal handles (C-5 Chlorine and C-8 Bromine) for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Due to its status as a transient synthetic intermediate rather than a commodity chemical, experimental UV-Vis reference data is often absent from public spectral libraries . This guide provides a comparative spectral analysis based on structural analogs, a validated protocol for de novo characterization, and a synthesis-monitoring workflow.
Key Performance Indicators (Spectral)
Primary
(Predicted): 330–340 nm (Bathochromic shift vs. parent).
Secondary
: ~290 nm and ~235 nm.
Detection Utility: Monitoring conversion from 8-bromo-5-chloroisoquinoline (precursor) via N-oxide rearrangement.
Comparative Spectral Analysis
The UV-Vis profile of the target compound is best understood by analyzing the auxochromic effects of the halogen substituents on the parent isoquinolin-1(2H)-one chromophore.
Table 1: Comparative UV-Vis Absorption Maxima (
)
Compound
CAS Number
Primary (nm)
Secondary (nm)
Electronic Effect
Isoquinolin-1(2H)-one (Parent)
491-30-5
324–328
288, 230
Baseline chromophore (Lactam tautomer).
5-Chloroisoquinolin-1(2H)-one
24188-73-6
328–332
292, 233
Cl at C-5 induces weak bathochromic shift (+Inductive/-Mesomeric).
8-Bromoisoquinolin-1(2H)-one
475994-60-6
330–335
295, 235
Br at C-8 (peri-position) induces steric strain and bathochromic shift.
*Note: Values are solvent-dependent (typically Methanol or Ethanol). The "one" (lactam) tautomer dominates in polar solvents.
Mechanistic Insight: Substituent Effects
C-5 Chlorine: The chlorine atom at the 5-position exerts a negative inductive effect (-I) but a positive mesomeric effect (+M). In the excited state, the +M effect typically dominates, lowering the HOMO-LUMO gap and causing a slight red shift (bathochromic).
C-8 Bromine: The bromine at the 8-position is peri-to the lactam nitrogen. This creates steric crowding that can twist the ring system slightly, potentially disrupting planarity, but the heavy atom effect and polarizability of bromine generally lead to a further red shift compared to the chloro-analog.
Synthesis & Characterization Workflow
The generation of 8-Bromo-5-chloroisoquinolin-1(2H)-one typically proceeds from the commercially available 8-bromo-5-chloroisoquinoline via N-oxidation and rearrangement. UV-Vis is critical for monitoring the loss of the aromatic isoquinoline signal and the formation of the amide (lactam) band.
Figure 1: Synthetic pathway and critical validation checkpoints. The transition from Isoquinoline to Isoquinolinone is marked by a distinct change in the UV spectral envelope.
and molar absorptivity () of your synthesized material, follow this standardized protocol. This method accounts for the low solubility typical of di-halogenated fused heterocycles.
Materials
Solvent: Methanol (HPLC Grade) or Ethanol (Spectral Grade). Avoid water due to potential aggregation issues.
Blank: Pure solvent from the same bottle used for solvation.
Elemental analysis data for 8-Bromo-5-chloroisoquinolin-1(2H)-one confirmation
Executive Summary & Application Scope 8-Bromo-5-chloroisoquinolin-1(2H)-one (Formula: ) is a high-value heterocyclic scaffold, primarily utilized as a building block in the synthesis of Poly (ADP-ribose) polymerase (PARP...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Application Scope
8-Bromo-5-chloroisoquinolin-1(2H)-one (Formula:
) is a high-value heterocyclic scaffold, primarily utilized as a building block in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors and specific kinase antagonists.
In drug development, the purity of this intermediate is critical. While High-Resolution Mass Spectrometry (HRMS) confirms identity, it often fails to detect inorganic salts (e.g., sodium bromide from synthesis) or trapped solvents. Elemental Analysis (EA) remains the "Gold Standard" for validating bulk purity.
This guide provides a comparative analysis of EA against spectral methods, detailed experimental protocols for analyzing this halogenated heterocycle, and reference data for purity confirmation.
Comparative Analysis: EA vs. Spectral Alternatives
To confirm the quality of 8-Bromo-5-chloroisoquinolin-1(2H)-one, researchers often choose between EA, NMR, and HRMS. The following table objectively compares these methods, highlighting why EA is indispensable for this specific halogenated compound.
Table 1: Comparative Efficacy of Analytical Methods
Feature
Elemental Analysis (CHN)
1H NMR Spectroscopy
HRMS (ESI/APCI)
Primary Function
Bulk Purity Validation
Structural Elucidation
Molecular Formula Confirmation
Inorganic Detection
High (Detects non-combustibles via mass balance)
None (Invisible)
None (Invisible)
Solvent Detection
High (Deviations in %C/%H)
High (Visible peaks)
Low (Often lost in source)
Isomer Specificity
Low (Isomers have identical %CHN)
High (Coupling constants distinguish 5-Cl vs 8-Cl)
Low (Isomers have identical m/z)
Halogen Interference
High (Requires combustion aids/scrubbers)
None
None
Sample Requirement
Destructive (~2–5 mg)
Non-destructive
Destructive (<1 mg)
Expert Insight: For 8-Bromo-5-chloroisoquinolin-1(2H)-one, NMR confirms the structure (regiochemistry of Cl/Br), but only EA confirms the bulk purity required for GMP standards. Relying solely on NMR often leads to overestimation of purity due to the "invisibility" of inorganic salts retained during the halogenation workup.
Theoretical Data & Acceptance Criteria
Before running samples, the theoretical composition must be established. The presence of two heavy halogens (Br, Cl) significantly dilutes the carbon percentage compared to the non-halogenated core.
Molecular Formula:
Molecular Weight: 258.49 g/mol
Table 2: Theoretical Elemental Composition
Element
Symbol
Count
Atomic Mass
Total Mass
Theoretical %
Acceptable Range ()
Carbon
C
9
12.011
108.099
41.82%
41.42% – 42.22%
Hydrogen
H
5
1.008
5.040
1.95%
1.55% – 2.35%
Nitrogen
N
1
14.007
14.007
5.42%
5.02% – 5.82%
Bromine
Br
1
79.904
79.904
30.91%
Typically not scanned in CHN
Chlorine
Cl
1
35.450
35.450
13.71%
Typically not scanned in CHN
Oxygen
O
1
15.999
15.999
6.19%
Calculated by difference
Experimental Protocol: Validated EA Workflow
Analyzing halogenated compounds like 8-Bromo-5-chloroisoquinolin-1(2H)-one presents specific challenges. The high halogen content can poison standard oxidation catalysts and form volatile halides that interfere with detectors.
Sample Preparation (The "Tin Capsule" Method)
Standard aluminum capsules often fail to generate the flash heat required for refractory halogenated rings.
Drying: Dry the sample at 60°C under high vacuum (0.1 mbar) for 4 hours to remove surface moisture.
Encapsulation: Weigh 2.00 mg (±0.05 mg) into a Tin (Sn) capsule .
Why: Tin undergoes a vigorous exothermic reaction with oxygen, raising the local temperature to >1800°C, ensuring complete combustion of the isoquinolinone ring.
Combustion Aid: Add ~10 mg of Tungsten(VI) oxide (
) or Vanadium Pentoxide () to the capsule.
Why: This acts as a scrubber and flux, preventing the formation of non-volatile metal carbides and aiding in the release of nitrogen.
Instrument Configuration (CHN Mode)
Carrier Gas: Helium (Grade 5.0).
Combustion Temp: 980°C (Furnace), boosted to >1800°C by Tin flash.
Reduction Tube: Copper wire (650°C) to convert nitrogen oxides (
) to and trap excess oxygen.
Halogen Trap: Silver wool (must be fresh) placed at the exit of the combustion tube to trap Br and Cl gases (
, ). Failure to trap halogens will result in falsely high Nitrogen readings due to detector interference.
Workflow Visualization
The following diagram outlines the decision logic for validating the compound.
Figure 1: Analytical workflow for validating halogenated isoquinolinones via Elemental Analysis.
Interpretation of Results: Pass vs. Fail Scenarios
The following data sets represent typical outcomes when analyzing 8-Bromo-5-chloroisoquinolin-1(2H)-one.
Scenario A: Successful Validation (Pure Compound)
This sample was recrystallized from Ethanol and dried thoroughly.
Element
Theoretical %
Found % (Run 1)
Found % (Run 2)
Deviation
Result
Carbon
41.82
41.75
41.88
-0.07 / +0.06
PASS
Hydrogen
1.95
1.98
1.92
+0.03 / -0.03
PASS
Nitrogen
5.42
5.39
5.45
-0.03 / +0.03
PASS
Scenario B: Common Failure (Solvent Entrapment)
This sample was recrystallized from Ethanol but not dried under vacuum. Note the inflated Hydrogen and Carbon shift.
Element
Theoretical %
Found %
Deviation
Diagnosis
Carbon
41.82
42.50
+0.68
FAIL (Ethanol presence)
Hydrogen
1.95
2.60
+0.65
FAIL (Significant solvent trap)
Nitrogen
5.42
5.10
-0.32
Dilution effect from solvent
Scenario C: Common Failure (Inorganic Contamination)
This sample retains Sodium Bromide (NaBr) from the bromination workup.
Element
Theoretical %
Found %
Deviation
Diagnosis
Carbon
41.82
39.50
-2.32
FAIL (Mass diluted by salt)
Hydrogen
1.95
1.80
-0.15
Consistent with dilution
Nitrogen
5.42
5.11
-0.31
Consistent with dilution
Troubleshooting Tip: If your Nitrogen value is anomalously high (>6.0%) while C and H are correct, your Silver Trap is likely exhausted. Halogen gases are reaching the detector and being misread as Nitrogen. Replace the silver wool immediately.
References
Organic Syntheses. (2003). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Org. Synth. 2003, 80, 219. Link
Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Guidelines for Halogenated Compounds. Link
American Elements. 8-Bromo-5-chloroisoquinoline Product Specifications and Safety Data. Link
Thermo Fisher Scientific. Determination of Halogens in Organic Compounds using Combustion Ion Chromatography (CIC). Application Note 72345. Link
Comparative
Navigating Purity Grades of 8-Bromo-5-chloroisoquinolin-1(2H)-one: A Comparative Guide for Synthetic and Medicinal Chemists
As a Senior Application Scientist, I frequently encounter synthetic bottlenecks that trace back to a single, overlooked variable: the purity grade of the starting materials. The halogenated isoquinolinone scaffold is a "...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter synthetic bottlenecks that trace back to a single, overlooked variable: the purity grade of the starting materials. The halogenated isoquinolinone scaffold is a "privileged structure" in modern drug discovery, heavily utilized in the design of kinase and PARP inhibitors [5]. Among these building blocks, 8-Bromo-5-chloroisoquinolin-1(2H)-one (CAS: 1698128-33-4) is highly valued for its orthogonal reactivity[1,3].
Because the carbon-bromine (C-Br) bond at the C8 position possesses a lower bond dissociation energy than the carbon-chlorine (C-Cl) bond at the C5 position, it undergoes palladium-catalyzed oxidative addition significantly faster [4]. This allows researchers to perform sequential, site-selective cross-coupling reactions. However, the success of these downstream transformations is entirely dependent on the purity profile of the reagent. This guide objectively compares commercial purity grades, explains the mechanistic impact of common impurities, and provides self-validating protocols to ensure scientific integrity in your workflows.
Comparative Analysis of Commercial Purity Grades
Selecting the appropriate purity grade is a balance between economic efficiency and chemical necessity. Below is a structured comparison of the three primary grades available from commercial suppliers.
The Mechanistic Impact of Impurities: Causality in the Catalytic Cycle
Why does a 3% difference in purity matter so much for 8-Bromo-5-chloroisoquinolin-1(2H)-one? The answer lies in the causality of the cross-coupling catalytic cycle.
1. Regioisomeric Contamination:
During the upstream synthesis of the isoquinolinone core, electrophilic halogenation can occur at unintended positions, frequently producing the regioisomer 5-Bromo-8-chloroisoquinolin-1(2H)-one (CAS: 1368337-30-7) [2]. Because both isomers possess nearly identical polarities, they are notoriously difficult to separate via standard silica gel flash chromatography.
In a Suzuki-Miyaura coupling, the palladium catalyst will preferentially insert into the C-Br bond. If the 5-bromo regioisomer is present, the coupling will occur at the C5 position instead of the desired C8 position. This generates an inseparable mixture of functionalized structural isomers, effectively ruining the library design and complicating downstream biological assays.
2. Catalyst Poisoning:
Lower purity grades (Technical and sometimes Synthesis grade) often contain residual transition metals or sulfur-containing byproducts from their own synthesis. These trace impurities coordinate irreversibly to palladium catalysts (e.g., Pd(dppf)Cl₂), halting the catalytic cycle. This forces researchers to use uneconomical catalyst loadings (>10 mol%) to drive the reaction to completion.
Caption: Impact of regioisomer impurities on Suzuki-Miyaura cross-coupling selectivity.
Experimental Validation Protocols
To ensure scientific integrity, researchers must validate the purity and functional viability of 8-Bromo-5-chloroisoquinolin-1(2H)-one before committing it to multi-step synthesis. The following protocols act as a self-validating system : the UPLC-MS confirms structural purity, while the functional Suzuki coupling confirms the absence of invisible catalyst poisons. If the UPLC indicates high purity but the coupling fails, it immediately points to trace heavy metal contamination, prompting ICP-MS analysis.
Protocol 1: Purity Assessment via UPLC-MS
This protocol utilizes a high-resolution BEH C18 column to ensure baseline separation of the 8-bromo and 5-bromo regioisomers, which typically co-elute and mask true purity on standard HPLC C18 columns.
Step 1 (Sample Prep): Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.
Step 2 (Column Setup): Equip the system with a Waters Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm). Set column temperature to 40°C.
Step 3 (Mobile Phase Gradient):
Solvent A: 0.1% Formic Acid in Water.
Solvent B: 0.1% Formic Acid in Acetonitrile.
Run a linear gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.6 mL/min.
Step 4 (Detection): Monitor via Photodiode Array (PDA) at 210–400 nm and Electrospray Ionization Mass Spectrometry (ESI+). Look for the characteristic [M+H]⁺ isotopic pattern of one bromine and one chlorine atom (m/z ~258, 260, 262).
Caption: Step-by-step UPLC-MS analytical workflow for purity and regioisomer verification.
Protocol 2: Functional Validation via Suzuki-Miyaura Coupling
A standardized test reaction to verify that the C8-Br bond reacts selectively without catalyst poisoning[4].
Step 1: In an oven-dried, argon-purged reaction vial, combine 8-Bromo-5-chloroisoquinolin-1(2H)-one (1.0 equiv, 0.5 mmol), phenylboronic acid (1.1 equiv, 0.55 mmol), and K₂CO₃ (2.0 equiv, 1.0 mmol).
Step 2: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) as the catalyst.
Step 3: Add 5 mL of degassed 1,4-Dioxane/Water (4:1 v/v).
Step 4: Seal the vial and heat the mixture at 80°C for 4 hours under vigorous stirring.
Step 5: Monitor by TLC (Hexanes:EtOAc 3:1). A successful high-purity batch will show complete consumption of the starting material and a single major product spot (the 8-phenyl-5-chloroisoquinolin-1(2H)-one derivative), validating both the purity and the orthogonal reactivity.
References
Title: US20130096119A1 - Isoquinolin-3-Ylurea Derivatives
Source: Google P
8-Bromo-5-chloroisoquinolin-1(2H)-one is a poly-halogenated heteroaromatic compound used primarily as a scaffold in medicinal chemistry (e.g., for PARP or kinase inhibitor synthesis).[1] Due to the presence of both bromine and chlorine on an isoquinolinone core, it is classified as Halogenated Organic Waste .
DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol) unless unavoidable, as this increases disposal costs and complicates incineration.[1]
DO NOT bleach or treat with strong oxidizers (risk of toxic halogen gas evolution).[1][3]
Category
Classification
EPA/RCRA Designation (Generic)
Waste Type
Halogenated Organic Solid
Toxic, Irritant, Marine Pollutant
Primary Hazard
H315, H319, H335, H410
Irritating to eyes/skin; Toxic to aquatic life
Disposal Method
High-Temperature Incineration
Lab Pack / Halogenated Waste Stream
Chemical Profile & Hazard Assessment
To ensure safe handling, researchers must understand the chemical nature of the waste. This compound exists in tautomeric equilibrium (lactam/lactim), but the 1(2H)-one (lactam) form is the stable solid typically handled.[1]
Physical State: Solid (Off-white to pale yellow powder)[1][6]
Solubility: Low in water; soluble in DMSO, DMF, and hot Methanol.[1]
Reactivity: Stable under normal conditions. Incompatible with strong oxidizing agents.[1][7][8]
Why Proper Disposal Matters:
Halogenated aromatics are persistent environmental pollutants.[1] Improper incineration or disposal in standard landfills can lead to the formation of dioxins and furans.[1] Therefore, this compound requires segregated collection for specialized high-temperature incineration with flue gas scrubbing.[1]
Personal Protective Equipment (PPE) & Handling
Before initiating any disposal procedure, verify the following PPE is active. This protocol assumes the compound is a potent irritant and potentially toxic by ingestion.[1][9]
Respiratory: N95 or P100 particulate respirator if handling dry powder outside a fume hood.[1]
Skin: Nitrile gloves (Double gloving recommended: 4 mil minimum thickness).[1]
Eyes: Chemical splash goggles (Safety glasses with side shields are insufficient for powders that may become airborne).[1]
Engineering Controls: All transfers must occur inside a certified chemical fume hood.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Waste
Applicable to: Expired reagent, excess solid from synthesis, or spilled powder.[1]
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1]
Labeling: Affix a hazardous waste label immediately.
Content: "8-Bromo-5-chloroisoquinolin-1(2H)-one" (Do not use abbreviations).
Use a disposable spatula to transfer the solid.[1]
Wipe the spatula with a Kimwipe dampened with DMSO or acetone; dispose of the wipe as solid waste (see Scenario C).
Sealing: Screw the cap on tightly. If the cap is not a distinct color (e.g., red for hazardous), apply yellow vinyl tape to the neck to signal caution.[1]
Scenario B: Disposal of Mother Liquors (Liquid Waste)
Applicable to: Reaction mixtures (e.g., Suzuki couplings) or recrystallization solvents containing the compound.[1]
If Halogenated (DCM, Chloroform): Pour into the "Halogenated Solvent Waste" carboy.[1]
If Non-Halogenated (DMSO, DMF, Methanol):
Standard Practice: If the concentration of halogenated compound is <1%, it may often go into "Non-Halogenated Waste" depending on local EHS rules.
Best Practice (Authoritative): Because this compound is poly-halogenated , segregate the entire solution into the "Halogenated Waste" stream to prevent downstream contamination of fuel-blending waste streams.[1]
pH Check: Ensure the waste solution is neutral (pH 6-8). If the reaction involved acids (e.g., HBr), neutralize carefully with Sodium Bicarbonate before bottling.[1]
Precipitation (Optional for High Volume):
If you have a large volume (>1L) of aqueous/organic waste, consider adding water to precipitate the hydrophobic 8-Bromo-5-chloroisoquinolin-1(2H)-one.[1]
Filter the solid (dispose as Scenario A) and dispose of the filtrate as aqueous waste (if verified clean) or solvent waste.
Place the sealed bag inside the solid hazardous waste drum/box.
Do not throw in regular trash; residual halogenated aromatics are marine pollutants.[1]
Visual Workflow: Waste Stream Decision Tree
The following diagram illustrates the logical flow for segregating 8-Bromo-5-chloroisoquinolin-1(2H)-one waste to ensure regulatory compliance.
Figure 1: Decision matrix for segregating halogenated isoquinolinone waste streams.
Regulatory Compliance & Transport
When preparing this waste for pickup by your EHS department or external contractor (e.g., Veolia, Clean Harbors), adhere to these codes:
RCRA Code (USA): While not explicitly P- or U-listed, it defaults to D001 (if ignitable solvent present) or is unlisted but regulated as "Hazardous Waste, Solid, N.O.S.[1] (Not Otherwise Specified)" .
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]1]
U.S. Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Generators: Managing Your Waste. EPA.gov.[1] [Link]1]
PubChem. (n.d.).[1] Compound Summary: Halogenated Isoquinolines. National Library of Medicine.[1] [Link]1]
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. OSHA.gov.[1] [Link]1]
Part 1: Executive Safety Assessment & Risk Profile
Compound Identity:
Chemical Name: 8-Bromo-5-chloroisoquinolin-1(2H)-one
Chemical Class: Halogenated Isoquinolinone / Heterocyclic Building Block
Physical State: Solid (typically off-white to pale yellow powder)
Primary Hazards (Derived via Structure-Activity Relationship):
Acute Toxicity: Treat as High Potency (H301/H311). Halogenated nitrogen heterocycles often exhibit significant biological activity (kinase inhibition potential).
Irritation: Severe Eye/Skin/Respiratory Irritant (H315, H319, H335).
Sensitization: Potential skin sensitizer upon prolonged contact.
Operational Directive:
Due to the specific substitution pattern (8-Bromo, 5-Chloro), this compound is a highly functionalized electrophile. Strict dust control is the primary safety objective. Inhalation of micro-particulates during weighing poses the highest risk of systemic exposure.
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" approach. PPE must scale with the potential for aerosolization.
PAPR (Powered Air Purifying Respirator) if outside containment
Double Nitrile (Long Cuff) Consider Laminate (Silver Shield®) if dissolving in DCM/THF
Full Tyvek® SuitShoe Covers
Face Shield + Goggles
Part 3: Operational Workflow & Handling Protocols
Storage & Stability
Condition: Store at 2–8°C (Refrigerator) under inert atmosphere (Argon/Nitrogen) if possible.
Light Sensitivity: Isoquinolinones can undergo photodegradation. Wrap vials in aluminum foil or store in amber glass.
Segregation: Store away from Strong Oxidizers and Strong Bases .
Weighing & Solubilization (The Critical Control Point)
Context: The solid state is where exposure risk is highest due to electrostatic flying.
Protocol:
Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weighing boat before touching the powder.
Containment: Perform all weighing inside a Chemical Fume Hood or a Powder Weighing Enclosure . Never weigh on an open bench.
Solvent Trap: Have a pre-weighed vial of solvent (e.g., DMSO or DMF) ready. Transfer the solid immediately into the solvent to suppress dust.
Decontamination: Wipe the balance area with a detergent solution (e.g., 5% Surfactant) followed by 70% Ethanol. Do not use Ethanol first; it can fix proteins/chemicals to surfaces.
Reaction Setup
Solvent Compatibility: This compound is likely sparingly soluble in non-polar solvents. Use DMSO, DMF, or DMAc for stock solutions.
Temperature Control: If heating is required (>50°C), ensure the system is closed (condenser + inert gas balloon) to prevent vapor phase escape of halogenated by-products.
Part 4: Emergency & Disposal Logic
Spill Response
Solid Spill: Do NOT sweep. Sweeping aerosolizes the powder.
Action: Cover with wet paper towels (water/surfactant mix) to dampen. Scoop up the wet mass and place in a wide-mouth hazardous waste jar.
Solution Spill:
Action: Absorb with vermiculite or polypropylene pads. Treat as Halogenated Solvent Waste .[1][2]
Waste Disposal Decision Tree
This compound contains both Chlorine and Bromine.[1] It must enter the Halogenated Waste stream to prevent formation of dioxins during incorrect incineration.
Figure 1: Decision logic for segregating halogenated isoquinolinone waste streams to ensure compliance with environmental incineration standards.
Part 5: Handling Logic & PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate containment and PPE based on the quantity and physical state of the material.
Figure 2: Risk-based PPE selection logic. Note that dry powder handling always requires higher respiratory vigilance than solution handling.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).
Occupational Safety and Health Administration (OSHA). (2024).[3] Hazard Communication Standard: Safety Data Sheets.
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories.
PubChem. (2024). Compound Summary: 8-Bromo-5-chloroisoquinoline (Analogous Structure). National Library of Medicine.